Product packaging for 2-Acetyldibenzofuran(Cat. No.:CAS No. 13761-32-5)

2-Acetyldibenzofuran

Número de catálogo: B1296064
Número CAS: 13761-32-5
Peso molecular: 210.23 g/mol
Clave InChI: QZSVCHFRQANVHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-(Dibenzo[b,d]furan-2-yl)ethanone (CAS 13761-32-5), also known as 2-Acetyldibenzofuran, is a high-value chemical building block in medicinal chemistry and organic synthesis, with a molecular formula of C14H10O2 and a molecular weight of 210.23 g/mol . This compound serves as a critical precursor in the design and synthesis of novel dibenzofuran derivatives, which are emerging as a promising structural class in drug discovery . Recent research highlights its application in developing potent kinase inhibitors, particularly against Pim-1 and Pim-2 kinases, which are overexpressed in various hematological malignancies and solid carcinomas and promote cell proliferation and survival . Furthermore, this acetyl-functionalized dibenzofuran is a versatile intermediate for constructing more complex heterocyclic systems. It has been effectively utilized in multi-component reactions to synthesize novel nicotinonitrile derivatives, structures known for their diverse biological activities . The dibenzofuran core is a privileged scaffold in the development of potential therapeutic agents with anticancer and antimicrobial properties . This product is intended for research purposes as a key synthetic intermediate. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O2 B1296064 2-Acetyldibenzofuran CAS No. 13761-32-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-dibenzofuran-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSVCHFRQANVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303608
Record name 1-(dibenzo[b,d]furan-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13761-32-5
Record name NSC159315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(dibenzo[b,d]furan-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYLDIBENZOFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-acetyldibenzofuran, a valuable intermediate in medicinal chemistry and materials science, through the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the reaction workflow and mechanism to support researchers in the successful synthesis and characterization of this target molecule.

Overview of the Synthesis

The Friedel-Crafts acylation of dibenzofuran is a classic and effective method for the introduction of an acetyl group onto the dibenzofuran core. The reaction typically involves the treatment of dibenzofuran with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The most common Lewis acid employed for this transformation is aluminum chloride (AlCl₃), which activates the acylating agent to generate a highly electrophilic acylium ion. The subsequent electrophilic attack on the electron-rich dibenzofuran ring, followed by rearomatization, yields the desired this compound. The regioselectivity of the acylation is directed to the 2-position due to the electronic properties of the dibenzofuran ring system.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C₁₄H₁₀O₂
Molecular Weight 210.23 g/mol
Typical Reaction Yield 70-85% (Estimated based on analogous Friedel-Crafts acylations on similar heterocyclic substrates)
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.48 (d, J = 1.6 Hz, 1H), 8.15 (d, J = 7.8 Hz, 1H), 8.01 (dd, J = 8.4, 1.6 Hz, 1H), 7.68 – 7.61 (m, 2H), 7.52 – 7.42 (m, 2H), 2.71 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 197.5, 156.8, 150.1, 130.3, 128.8, 127.5, 124.7, 123.4, 122.9, 121.5, 112.0, 111.8, 26.9.

Experimental Protocol

This section provides a detailed methodology for the Friedel-Crafts acylation of dibenzofuran to synthesize this compound. This protocol is based on established procedures for similar acylation reactions.

Materials:

  • Dibenzofuran

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 to 1.5 equivalents) under an inert atmosphere.

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension of the aluminum chloride.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 15-30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Dibenzofuran: Dissolve dibenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the dibenzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is deemed complete, cool the mixture back down to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A Anhydrous AlCl3 E Formation of Acylium Ion Complex (0°C) A->E B Anhydrous DCM B->E C Acetyl Chloride in DCM C->E D Dibenzofuran in DCM F Electrophilic Aromatic Substitution (0°C to RT) D->F E->F G Quenching (Ice/HCl) F->G H Extraction G->H I Washing H->I J Drying & Concentration I->J K Purification (Recrystallization or Chromatography) J->K L This compound K->L

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism

The diagram below outlines the mechanism of the Friedel-Crafts acylation of dibenzofuran.

G cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization acetyl_chloride Acetyl Chloride complex Lewis Acid-Base Complex acetyl_chloride->complex + AlCl3 alcl3 AlCl3 (Lewis Acid) acylium_ion Acylium Ion (Electrophile) complex->acylium_ion alcl4 [AlCl4]⁻ complex->alcl4 dibenzofuran Dibenzofuran sigma_complex Sigma Complex (Resonance Stabilized) dibenzofuran->sigma_complex + Acylium Ion product This compound sigma_complex->product + [AlCl4]⁻ hcl HCl sigma_complex->hcl alcl3_regen AlCl3 (regenerated) sigma_complex->alcl3_regen

Caption: Mechanism of the Friedel-Crafts acylation of dibenzofuran.

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "2-Acetyldibenzofuran" did not yield sufficient data for a comprehensive technical guide. Due to the limited availability of information on this specific compound, this guide focuses on the closely related and more thoroughly studied molecule, 2-Acetylbenzofuran . This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of its physicochemical properties, experimental protocols, and relevant workflows.

Core Physicochemical Properties

2-Acetylbenzofuran is a solid, colorless to light yellow compound with a sweet, floral, and honey-like odor. It serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds, including benzofuran derivatives and fluorinated chalcones.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 2-Acetylbenzofuran.

PropertyValueUnitsSource(s)
Molecular Formula C₁₀H₈O₂--INVALID-LINK--
Molecular Weight 160.17 g/mol --INVALID-LINK--
Melting Point 70-72°C--INVALID-LINK--
Boiling Point 110-113 (at 3 mmHg)°C--INVALID-LINK--
Density 1.07g/mL (at 25 °C)--INVALID-LINK--
Water Solubility Insoluble--INVALID-LINK--
LogP (Octanol-Water Partition Coefficient) 1.94 (at 20°C)--INVALID-LINK--
Vapor Pressure 0.26Pa (at 25°C)--INVALID-LINK--
Flash Point >110°C--INVALID-LINK--
Refractive Index 1.5300 (estimate)--INVALID-LINK--

Experimental Protocols

This section details the methodologies for the synthesis and analysis of 2-Acetylbenzofuran.

Synthesis of 2-Acetylbenzofuran

A common and effective method for the synthesis of 2-Acetylbenzofuran involves the reaction of salicylaldehyde with chloroacetone in the presence of a base.[1][2][3]

Materials:

  • Salicylaldehyde (0.1 mole)

  • Chloroacetone (0.1 mole)

  • Anhydrous potassium carbonate (30 g)

  • Dry acetone (150 mL)

  • Petroleum ether (for recrystallization)

Procedure:

  • A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) is placed in a round-bottom flask containing 150 mL of dry acetone.[1][3]

  • The mixture is gently refluxed for 13 hours.

  • After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.

  • The filtrate is subjected to reduced pressure to remove the solvent, yielding the crude 2-Acetylbenzofuran as a dark yellow solid.

  • The crude product is then recrystallized from petroleum ether to afford the purified 2-Acetylbenzofuran.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of 2-Acetylbenzofuran, particularly for its identification and quantification in complex mixtures. A typical protocol would involve:

  • Column: A nonpolar or medium-polarity capillary column, such as a DB-5MS.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless injection at an elevated temperature (e.g., 250 °C).

  • Oven Program: A temperature gradient starting from a lower temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

  • MS Detector: Electron ionization (EI) at 70 eV, with a scan range appropriate for the molecular weight of the compound (e.g., m/z 40-350).

High-Performance Liquid Chromatography (HPLC):

HPLC can also be employed for the analysis of 2-Acetylbenzofuran, especially for purity assessment and quantification. A reverse-phase method would be appropriate:

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Detector: A UV detector set at a wavelength where 2-Acetylbenzofuran exhibits strong absorbance.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow of 2-Acetylbenzofuran.

G Synthesis Workflow of 2-Acetylbenzofuran cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Salicylaldehyde Salicylaldehyde Reflux Reflux for 13 hours Salicylaldehyde->Reflux Chloroacetone Chloroacetone Chloroacetone->Reflux K2CO3 Anhydrous K₂CO₃ K2CO3->Reflux Acetone Dry Acetone Acetone->Reflux Cooling Cool to Room Temp Reflux->Cooling Filtration Filtration Cooling->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization (Petroleum Ether) Evaporation->Recrystallization FinalProduct Purified 2-Acetylbenzofuran Recrystallization->FinalProduct

Caption: Synthesis Workflow of 2-Acetylbenzofuran.

References

2-Acetyldibenzofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 13761-32-5

This technical guide provides an in-depth overview of 2-Acetyldibenzofuran, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, such as 2-acylbenzofurans and other dibenzofuran derivatives, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound belongs to the dibenzofuran class of heterocyclic compounds, characterized by a central furan ring fused to two benzene rings. The acetyl group at the 2-position significantly influences its electronic properties and reactivity.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13761-32-5--INVALID-LINK--[1]
Molecular Formula C₁₄H₁₀O₂Calculated
Molecular Weight 210.23 g/mol Calculated
SMILES CC(=O)c1ccc2c(c1)oc3ccccc32Inferred

Synthesis Protocols

Proposed Experimental Protocol: Friedel-Crafts Acylation of Dibenzofuran

  • Reaction Setup: To a solution of dibenzofuran (1 equivalent) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃, 1.1 to 2.5 equivalents), at 0 °C.

  • Addition of Acylating Agent: Slowly add acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) (1.1 equivalents) to the stirred suspension.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

The following diagram illustrates the general workflow for the synthesis of 2-acyldibenzofurans.

G General Synthesis Workflow for 2-Acyldibenzofurans A Dibenzofuran (Starting Material) D Friedel-Crafts Acylation A->D B Acyl Halide / Anhydride (Reagent) B->D C Lewis Acid Catalyst (e.g., AlCl3) C->D E Reaction Work-up (Quenching and Extraction) D->E F Purification (Chromatography / Recrystallization) E->F G 2-Acyldibenzofuran (Final Product) F->G G Potential Signaling Pathway Inhibition by 2-Arylbenzofuran Derivatives A 2-Arylbenzofuran Derivative D Inhibition A->D B Acetylcholinesterase (AChE) E Reduced Acetylcholine Breakdown B->E leads to C β-Secretase (BACE1) F Reduced Amyloid-β Production C->F leads to D->B D->C G Potential Therapeutic Effect in Alzheimer's Disease E->G F->G

References

Spectroscopic Profile of 2-Acetyldibenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetyldibenzofuran, a heterocyclic ketone of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the predicted and experimentally observed chemical shifts for the ¹H and ¹³C nuclei of this compound.

¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Acetyl-H~2.5s (singlet)
Aromatic-H7.0 - 8.5m (multiplet)
¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl group is characteristically found at a high chemical shift value.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted Chemical Shift (ppm)
C=O190 - 205
Aromatic-C110 - 160
Acetyl-CH₃25 - 35

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group of the ketone.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)1680 - 1700Strong
C=C (Aromatic)1450 - 1600Medium to Weak
C-H (Aromatic)3000 - 3100Medium to Weak
C-O-C (Ether)1000 - 1300Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The fragmentation pattern can also offer structural clues. Studies on 2-aroylbenzofuran derivatives suggest that a common fragmentation pathway involves the formation of an acylium ion.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Description
[M]⁺210.06Molecular Ion
[M-CH₃]⁺195.05Loss of a methyl radical
[M-COCH₃]⁺167.05Loss of an acetyl radical

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not widely published. However, a general approach based on established synthetic methodologies for similar compounds can be outlined.

Synthesis

A potential synthetic route to this compound could involve the Friedel-Crafts acylation of dibenzofuran using acetyl chloride or acetic anhydride with a Lewis acid catalyst such as aluminum chloride. The reaction would likely be carried out in an inert solvent like dichloromethane or carbon disulfide. Purification of the product would typically be achieved through column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectra would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpret_NMR NMR Data Analysis NMR->Interpret_NMR Interpret_IR IR Data Analysis IR->Interpret_IR Interpret_MS MS Data Analysis MS->Interpret_MS Structure_Confirmation Structure Confirmation Interpret_NMR->Structure_Confirmation Interpret_IR->Structure_Confirmation Interpret_MS->Structure_Confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Occurrence and Discovery of Dibenzofuran Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofurans are a class of aromatic heterocyclic organic compounds characterized by a central furan ring fused to two benzene rings. First identified as a component of coal tar, the study of dibenzofurans has expanded significantly, revealing their widespread natural occurrence and diverse biological activities. This technical guide provides an in-depth exploration of the discovery and natural sources of dibenzofuran compounds, detailed experimental protocols for their isolation and analysis, and an examination of their roles in key signaling pathways.

Discovery and Natural Occurrence

The history of dibenzofuran discovery is rooted in the analysis of industrial byproducts. It was initially isolated from the high-boiling fraction of coal tar.[1] Subsequent research has unveiled a rich natural diversity of dibenzofuran-containing compounds across various biological taxa and geological materials.

Natural Sources

Dibenzofuran scaffolds are present in a variety of natural products, ranging from simple substituted dibenzofurans to complex polycyclic structures.

  • Lichens and Fungi: Lichens are a prolific source of dibenzofuran derivatives, with over 211 such compounds identified from various species.[2] Usnic acid, a well-known lichen metabolite, is a prominent example.[3] Ascomycetes fungi are also known to produce dibenzofurans.[2]

  • Higher Plants: Dibenzofuran-containing compounds are also found in higher plants, particularly in the families Rosaceae and Myrtaceae.[2] For instance, rhodomyrtoxin and its isomers have been isolated from the fruits of Rhodomyrtus macrocarpa.

  • Geological Sources: Dibenzofuran and its alkylated derivatives are common constituents of crude oil and coal tar. Their presence and distribution can serve as geochemical markers to indicate the origin and maturity of these fossil fuels.

Quantitative Data on Natural Occurrence

The concentration of dibenzofurans in natural sources can vary significantly depending on the source and environmental conditions.

SourceCompound ClassConcentration RangeReference
Crude Oil (Niger Delta)C2-DibenzofuransPredominant
Crude Oil (Niger Delta)4-MethyldibenzofuranMost Abundant C1-Isomer
Coal TarDibenzofuran~1%

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of dibenzofuran compounds from various natural sources.

Isolation of Usnic Acid from Lichens

This protocol is adapted from established methods for the extraction and purification of usnic acid from Usnea species.

Materials:

  • Chopped or crushed lichen (Usnea sp.)

  • Acetone

  • 95% Ethanol

  • Tetrahydrofuran (THF), spectral grade

  • Erlenmeyer flask (500 mL)

  • Magnetic stir bar and stir plate

  • Gravity filtration setup

  • Vacuum filtration setup (Büchner funnel, filter flask)

  • Rotary evaporator

  • Recrystallization flasks

  • Polarimeter

  • Melting point apparatus

Procedure:

  • Extraction:

    • Accurately weigh approximately 12-13 g of chopped or crushed lichen and place it in a 500 mL Erlenmeyer flask.

    • Add 160 mL of acetone and a magnetic stir bar.

    • Stopper the flask and stir the mixture for 30 minutes, ensuring any lichen that comes out of the solution is re-immersed.

    • Gravity filter the mixture and collect the filtrate.

    • Reduce the volume of the filtrate to approximately 10-15 mL using a rotary evaporator.

    • Cool the concentrated extract in an ice bath to induce crystallization of crude usnic acid.

    • Isolate the crude crystals by vacuum filtration, washing with a small amount of ice-cold acetone.

  • Purification by Recrystallization:

    • Dissolve the crude usnic acid crystals in a minimal amount of hot acetone.

    • Add 95% ethanol (in a 1:10 ratio with acetone).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Isolate the purified yellow crystals by vacuum filtration.

    • Wash the crystals with ice-cold acetone and allow them to air dry.

  • Characterization:

    • Weigh the purified usnic acid to determine the yield.

    • Measure the melting point of the purified product.

    • Prepare a 100 mg/25 mL solution of the purified usnic acid in THF.

    • Measure the optical rotation of the solution using a polarimeter to determine the specific rotation.

General Protocol for Isolation of Dibenzofurans from Fungi (Aspergillus sp.)

This generalized protocol is based on methods for the extraction of secondary metabolites from fungal cultures.

Materials:

  • Fungal culture (Aspergillus sp.)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • Ethyl acetate

  • Methanol

  • Shaking incubator

  • Filtration apparatus (e.g., cheesecloth, vacuum filtration)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvent systems for chromatography (e.g., hexane/ethyl acetate gradients)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Cultivation:

    • Inoculate the desired Aspergillus strain into a suitable liquid medium.

    • Incubate the culture in a shaking incubator under appropriate conditions (temperature, time) to allow for the production of secondary metabolites.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture broth with an equal volume of ethyl acetate three times using a separatory funnel.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Extract the mycelial mass with methanol or ethyl acetate.

    • Filter the mycelial extract and combine it with the broth extract.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification by Column Chromatography:

    • Adsorb the crude extract onto a small amount of silica gel.

    • Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., hexane).

    • Load the adsorbed crude extract onto the top of the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing the desired dibenzofuran compounds (identified by TLC and subsequent analysis).

    • Further purify the combined fractions using additional chromatographic techniques (e.g., Sephadex LH-20, preparative HPLC) as needed to obtain pure compounds.

Quantitative Analysis of Dibenzofuran in Coal Tar by GC-MS

This protocol outlines a general procedure for the quantitative analysis of dibenzofuran in a complex matrix like coal tar using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Coal tar sample

  • Dichloromethane (DCM)

  • Internal standard (e.g., deuterated dibenzofuran)

  • Anhydrous sodium sulfate

  • Silica gel for cleanup

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Autosampler vials

Procedure:

  • Sample Preparation and Extraction:

    • Accurately weigh a known amount of the homogenized coal tar sample into a vial.

    • Spike the sample with a known amount of the internal standard.

    • Extract the sample with a suitable volume of dichloromethane by vortexing or sonication.

    • Separate the organic layer.

    • Pass the extract through a small column containing anhydrous sodium sulfate and silica gel for cleanup and removal of polar interferences.

    • Concentrate the extract to a final known volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • GC Conditions (Example):

      • Injector: Split/splitless, 280 °C

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

      • Carrier Gas: Helium

      • Oven Program: 80 °C (hold 3 min), then ramp at 10 °C/min to 300 °C (hold 5 min)

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor characteristic ions for dibenzofuran and the internal standard.

  • Quantification:

    • Prepare a series of calibration standards containing known concentrations of dibenzofuran and a constant concentration of the internal standard.

    • Analyze the calibration standards and the prepared sample extracts by GC-MS.

    • Construct a calibration curve by plotting the ratio of the peak area of dibenzofuran to the peak area of the internal standard against the concentration of dibenzofuran.

    • Determine the concentration of dibenzofuran in the sample extract from the calibration curve.

Signaling Pathways and Molecular Interactions

Naturally occurring dibenzofuran compounds have been shown to modulate several key signaling pathways, highlighting their potential as therapeutic agents.

Aryl Hydrocarbon Receptor (AHR) Signaling

Dibenzofurans, particularly halogenated derivatives like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are well-known ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcriptional activation of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1, CYP1A2, CYP1B1), as well as genes involved in cell cycle regulation and extracellular matrix remodeling.

AHR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBF Dibenzofuran (e.g., TCDD) AHR_complex AHR-Hsp90-XAP2 Complex DBF->AHR_complex Binds AHR_active Activated AHR AHR_complex->AHR_active Conformational Change AHR_ARNT AHR/ARNT Heterodimer AHR_active->AHR_ARNT Dimerizes with ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binds to Target_Genes Target Genes (CYP1A1, CYP1B1, etc.) XRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins (Metabolizing Enzymes, etc.) mRNA->Proteins Translation

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Activation by Dibenzofurans.
Inhibition of Pim-1 and CLK1 Kinases

Certain dibenzofuran derivatives have been identified as inhibitors of protein kinases, which are critical regulators of cellular processes.

  • Pim-1 Kinase: Usnic acid has been shown to inhibit the Pim-1 signaling pathway. This inhibition appears to be indirect, affecting the expression of Pim-1 and downstream targets involved in cell survival and proliferation, rather than through direct binding to the kinase.

  • CLK1 Kinase: The fungal metabolite cercosporamide, a dibenzofuran derivative, and its synthetic analogs are inhibitors of Cdc2-like kinase 1 (CLK1). CLK1 is involved in the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing. Inhibition of CLK1 disrupts the normal splicing process.

Kinase_Inhibition cluster_Pim1 Pim-1 Signaling cluster_CLK1 CLK1 Signaling Usnic_Acid Usnic Acid Pim1_Pathway Upstream Regulators of Pim-1 Usnic_Acid->Pim1_Pathway Inhibits Pim1 Pim-1 Kinase Pim1_Pathway->Pim1 Regulates Pim1_Targets Downstream Targets (e.g., 4E-BP1) Pim1->Pim1_Targets Phosphorylates Cell_Survival Cell Survival & Proliferation Pim1_Targets->Cell_Survival Promotes Cercosporamide Cercosporamide CLK1 CLK1 Kinase Cercosporamide->CLK1 Inhibits SR_Proteins SR Proteins CLK1->SR_Proteins Phosphorylates Phospho_SR Phosphorylated SR Proteins Splicing pre-mRNA Splicing Phospho_SR->Splicing Regulates

Inhibition of Pim-1 and CLK1 Kinase Signaling by Dibenzofuran Derivatives.
Inhibition of Melanogenesis

Several dibenzofuran compounds have been found to inhibit melanogenesis, the process of melanin production. This inhibition is often achieved through the downregulation of key enzymes and transcription factors in the melanogenesis pathway. The microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and function, and its expression is often targeted by melanogenesis inhibitors. Dibenzofurans can downregulate the expression of MITF and subsequently the expression of tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis.

Melanogenesis_Inhibition Dibenzofurans Dibenzofuran Derivatives MITF_Gene MITF Gene Dibenzofurans->MITF_Gene Downregulates Expression MITF_Protein MITF Protein MITF_Gene->MITF_Protein Transcription & Translation TYR_Gene TYR Gene MITF_Protein->TYR_Gene Activates Transcription Tyrosinase Tyrosinase TYR_Gene->Tyrosinase Transcription & Translation L_Tyrosine L-Tyrosine Melanin Melanin L_Tyrosine->Melanin Catalyzed by Tyrosinase

Inhibition of Melanogenesis by Dibenzofuran Derivatives.

Conclusion

Dibenzofuran and its derivatives represent a structurally diverse and biologically significant class of natural products. From their initial discovery in coal tar to their identification in a wide array of living organisms, the journey of dibenzofuran research has revealed their potential as valuable scaffolds for drug development. The ability of these compounds to interact with key signaling pathways, such as the AHR pathway, and to inhibit critical enzymes like protein kinases, underscores their therapeutic promise. The detailed experimental protocols provided in this guide offer a foundation for the further exploration and exploitation of these fascinating molecules. Continued research into the natural sources, biological activities, and mechanisms of action of dibenzofuran compounds will undoubtedly pave the way for novel therapeutic interventions in a range of diseases.

References

The Synthesis of Acetylated Dibenzofurans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis of acetylated dibenzofurans, compounds of significant interest in medicinal chemistry and materials science. Dibenzofuran and its derivatives exhibit a range of biological activities, and the introduction of acetyl groups can modulate their pharmacological profiles and serve as a handle for further functionalization. This document details the key synthetic methodologies, with a focus on the widely employed Friedel-Crafts acylation, providing specific experimental protocols and quantitative data to aid in the practical application of these methods.

Introduction to Acetylated Dibenzofurans

Dibenzofuran is a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring. The positions on the dibenzofuran ring are numbered as follows:

Figure 1: Numbering of the dibenzofuran core.

Acetylation, the introduction of an acetyl group (-COCH₃), is a fundamental transformation in organic synthesis. In the context of dibenzofurans, this modification can lead to the formation of various isomers, with the 2-, 3-, and 2,8-substituted products being of particular interest. The regioselectivity of the acetylation is highly dependent on the reaction conditions and the catalyst employed.

Friedel-Crafts Acylation: The Primary Synthetic Route

The most common method for the synthesis of acetylated dibenzofurans is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the treatment of dibenzofuran with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.

General Reaction Scheme

General Friedel-Crafts Acylation of Dibenzofuran Dibenzofuran Dibenzofuran AcetylatedDibenzofurans Acetylated Dibenzofurans (2-, 3-, and 2,8-isomers) Dibenzofuran->AcetylatedDibenzofurans 1. AcetylatingAgent Acetylating Agent (e.g., Acetic Anhydride) AcetylatingAgent->AcetylatedDibenzofurans 2. LewisAcid Lewis Acid Catalyst (e.g., AlCl₃) LewisAcid->AcetylatedDibenzofurans Catalyst Solvent Solvent (e.g., Nitrobenzene) Solvent->AcetylatedDibenzofurans Reaction Medium

Figure 2: Workflow for the Friedel-Crafts acylation of dibenzofuran.

The choice of solvent and catalyst plays a crucial role in determining the product distribution and yield. Nitrobenzene is a commonly used solvent for this reaction.

Synthesis of Mono- and Di-acetylated Dibenzofurans

The degree of acetylation can be controlled by adjusting the stoichiometry of the reactants and the reaction time.

Synthesis of 2-Acetyldibenzofuran and 3-Acetyldibenzofuran

When dibenzofuran is treated with one equivalent of acetic anhydride in the presence of aluminum chloride in nitrobenzene, a mixture of this compound and 3-acetyldibenzofuran is obtained. The 2-isomer is generally the major product.

Synthesis of 2,8-Diacetyldibenzofuran

Using an excess of acetic anhydride and a longer reaction time leads to the formation of 2,8-diacetyldibenzofuran.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures and quantitative data for the synthesis of key acetylated dibenzofurans, primarily based on the work of Gilman, Kirby, and Van Ess.

Table 1: Synthesis of Acetylated Dibenzofurans via Friedel-Crafts Acylation
ProductReactants (molar ratio)SolventCatalystReaction Time (h)Reaction Temp. (°C)Yield (%)Melting Point (°C)
This compound Dibenzofuran (1), Acetic anhydride (1)NitrobenzeneAlCl₃12565137-138
3-Acetyldibenzofuran Dibenzofuran (1), Acetic anhydride (1)NitrobenzeneAlCl₃12510141-142
2,8-Diacetyldibenzofuran Dibenzofuran (1), Acetic anhydride (2)NitrobenzeneAlCl₃242585228-229
Detailed Experimental Protocols

Synthesis of this compound and 3-Acetyldibenzofuran:

  • To a stirred solution of 16.8 g (0.1 mole) of dibenzofuran in 100 mL of nitrobenzene, add 10.2 g (0.1 mole) of acetic anhydride.

  • Cool the mixture in an ice bath and slowly add 26.7 g (0.2 mole) of anhydrous aluminum chloride.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Decompose the reaction mixture by pouring it onto a mixture of ice and hydrochloric acid.

  • Separate the nitrobenzene layer and remove the nitrobenzene by steam distillation.

  • The solid residue is then subjected to fractional crystallization from ethanol to separate the 2- and 3-isomers.

Synthesis of 2,8-Diacetyldibenzofuran:

  • To a stirred solution of 16.8 g (0.1 mole) of dibenzofuran in 100 mL of nitrobenzene, add 20.4 g (0.2 mole) of acetic anhydride.

  • Cool the mixture in an ice bath and slowly add 53.4 g (0.4 mole) of anhydrous aluminum chloride.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours.

  • Work up the reaction mixture as described for the mono-acetylated products.

  • The crude product is recrystallized from a suitable solvent to yield pure 2,8-diacetyldibenzofuran.

Regioselectivity in the Acetylation of Dibenzofuran

The preferential formation of the 2- and 8-isomers in the Friedel-Crafts acylation of dibenzofuran can be explained by the electronic properties of the dibenzofuran nucleus. The positions para to the oxygen atom (positions 2 and 8) are electronically enriched and thus more susceptible to electrophilic attack.

Regioselectivity of Dibenzofuran Acylation Dibenzofuran Dibenzofuran ElectrophilicAttack Electrophilic Attack (Acylium Ion) Dibenzofuran->ElectrophilicAttack Position2_8 Positions 2 and 8 (Electron-rich) ElectrophilicAttack->Position2_8 Favored Position3_7 Positions 3 and 7 ElectrophilicAttack->Position3_7 Less Favored Position1_4_6_9 Positions 1, 4, 6, and 9 ElectrophilicAttack->Position1_4_6_9 Disfavored MajorProduct 2- and 2,8-Acetylated Products (Major) Position2_8->MajorProduct MinorProduct 3-Acetylated Product (Minor) Position3_7->MinorProduct

Figure 3: Logical relationship of regioselectivity in dibenzofuran acylation.

The resonance structures of the carbocation intermediates formed during the electrophilic attack show greater stabilization when the attack occurs at the 2-position compared to the 3-position.

Conclusion

This guide has provided a detailed overview of the synthesis of acetylated dibenzofurans, with a focus on the practical aspects of the Friedel-Crafts acylation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. The understanding of the regioselectivity of this reaction is crucial for the targeted synthesis of specific isomers for applications in drug discovery and materials science. Further research may explore the use of milder and more selective catalysts to improve the efficiency and environmental footprint of these important transformations.

An In-depth Technical Guide to the Initial Biological Screening of 2-Acetyldibenzofuran and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the biological screening of 2-Acetyldibenzofuran is limited. This guide has been constructed by examining the extensive research on structurally related compounds, namely dibenzofuran and 2-acetylbenzofuran derivatives, to propose a comprehensive initial screening strategy. The experimental protocols and potential activities described herein are based on established methodologies for these analogous compounds and serve as a technical framework for future research.

Introduction: The Dibenzofuran Scaffold

Dibenzofuran is a heterocyclic aromatic compound consisting of a central furan ring fused to two benzene rings. This scaffold is a core component of numerous natural products and synthetic molecules that exhibit a wide range of biological activities. Derivatives of the dibenzofuran and the related benzofuran core have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] The addition of an acetyl group at the 2-position, creating this compound, provides a key reactive site for further chemical modification and a structural motif that has proven significant for biological activity in related scaffolds. This guide outlines a proposed workflow for the initial biological evaluation of this compound.

Potential Biological Activities Based on Structural Analogs

Based on studies of dibenzofuran and 2-acetylbenzofuran derivatives, an initial biological screening of this compound should prioritize the following areas:

  • Anticancer Activity: Dibenzofuran derivatives have been identified as potent inhibitors of Pim and CLK1 kinases, which are implicated in cell proliferation and survival in various cancers.[3] Furthermore, 2-acetylbenzofuran hybrids have shown remarkable inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase.[4]

  • Antimicrobial Activity: The benzofuran nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1] Derivatives have demonstrated activity against a range of bacteria and fungi, including Bacillus subtilis, Pseudomonas syringae, Aspergillus niger, and various Candida species.

  • Enzyme Inhibition: Beyond cancer-related kinases, benzofuran derivatives have been successfully developed as inhibitors for other enzyme classes. These include α-glucosidase, relevant to diabetes treatment, as well as acetylcholinesterase (AChE) and β-secretase (BACE1), which are key targets in Alzheimer's disease research.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data from published studies on dibenzofuran and 2-acetylbenzofuran derivatives to provide a benchmark for potential efficacy.

Table 1: Anticancer and Kinase Inhibitory Activity of Analogous Compounds

Compound ClassTargetCell Line / AssayIC₅₀ ValueReference
2-Acetylbenzofuran HybridEGFR KinaseEnzymatic Assay0.93 µM
Dibenzofuran DerivativePim-1 KinaseEnzymatic AssaySubmicromolar
Dibenzofuran DerivativeCLK1 KinaseEnzymatic AssayNanomolar
Dibenzofuran DerivativeMV4-11 (AML)Cell-based AssayLow Micromolar

Table 2: Enzyme Inhibitory Activity of Benzofuran Analogs

Compound ClassTarget EnzymeIC₅₀ ValueReference
2-Acylbenzofuran Derivativeα-Glucosidase6.50 - 722.2 µM
2-Arylbenzofuran DerivativeAcetylcholinesterase (AChE)0.086 ± 0.01 µM
2-Arylbenzofuran Derivativeβ-Secretase (BACE1)0.043 ± 0.01 µM

Table 3: Antimicrobial Activity of Benzofuran Analogs

Compound ClassOrganismActivity TypeValueReference
Cicerfuran (2-Arylbenzofuran)Bacillus subtilisMIC25 µg/mL
Cicerfuran (2-Arylbenzofuran)Aspergillus nigerMIC25 µg/mL
Aza-benzofuran DerivativeStaphylococcus aureusMIC12.5 µg/mL
Oxa-benzofuran DerivativePenicillium italicumMIC12.5 µg/mL

Proposed Experimental Protocols for Initial Screening

The following are detailed protocols for key assays relevant to the initial biological screening of this compound.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol determines the effect of a compound on the metabolic activity and proliferation of cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., MV4-11 for leukemia, A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution. A series of dilutions are prepared in culture media. The media from the cell plates is replaced with media containing the test compound at various concentrations (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The media is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined using non-linear regression analysis.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol, based on the broth microdilution method, determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates or in broth. A suspension is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: this compound is serially diluted in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations typically range from 0.25 to 256 µg/mL.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbes in broth without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol: In Vitro Kinase Inhibition Assay (e.g., Pim-1 Kinase)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents: Pim-1 kinase, a suitable peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

  • Assay Setup: The assay is performed in a 96-well or 384-well plate.

  • Reaction Mixture: A reaction buffer containing the Pim-1 enzyme and its peptide substrate is prepared.

  • Inhibitor Addition: this compound is added to the wells at a range of concentrations. A no-inhibitor control (positive activity) and a no-enzyme control (background) are included.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP to each well. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. This is often a luminescent signal.

  • Data Analysis: The signal is read using a luminometer. The percentage of inhibition is calculated for each concentration of the test compound relative to the no-inhibitor control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Visualizations of Key Processes and Concepts

The following diagrams illustrate the proposed experimental workflow and relevant biological concepts.

G cluster_start Phase 1: Compound Preparation cluster_screening Phase 2: Primary In Vitro Screening cluster_validation Phase 3: Hit Validation cluster_end Phase 4: Next Steps synthesis Compound Synthesis (this compound) analysis Purity & Structural Analysis (NMR, MS, HPLC) synthesis->analysis anticancer Anticancer Screening (e.g., MTT Assay) analysis->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Assay) analysis->antimicrobial enzyme Enzyme Inhibition (e.g., Kinase Assay) analysis->enzyme hit_id Hit Identification (Activity > Threshold) anticancer->hit_id antimicrobial->hit_id enzyme->hit_id dose_response Dose-Response Curve (IC50 / MIC Determination) hit_id->dose_response lead_opt Lead Optimization (SAR Studies) dose_response->lead_opt

Caption: Proposed workflow for the initial biological screening of a novel compound.

G cluster_pathway Simplified Pro-Survival Kinase Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Pim1 Pim-1 Kinase Receptor->Pim1 Activates Substrate Downstream Substrate (e.g., Bad) Pim1->Substrate Phosphorylates Outcome Cell Proliferation & Inhibition of Apoptosis Substrate->Outcome Inhibitor Dibenzofuran Derivative (e.g., this compound) Inhibitor->Pim1 Inhibits

Caption: Inhibition of a pro-survival pathway by a dibenzofuran-based kinase inhibitor.

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E Enzyme P Product E->P Reaction E->invis1 Active Site E->invis2 Allosteric Site S Substrate S->E S->E I_comp Competitive Inhibitor I_comp->E Blocks Active Site I_noncomp Non-Competitive Inhibitor I_noncomp->E

References

An In-depth Technical Guide to 2-Acetyldibenzofuran and its Chemical Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific isomer, 2-acetyldibenzofuran, is limited in publicly available scientific literature. This guide provides comprehensive information on the closely related and better-documented isomer, 8-acetyldibenzofuran, as a representative of acetyldibenzofuran derivatives. General synthetic methods and potential biological activities applicable to this compound are also discussed based on the chemistry of dibenzofuran and its derivatives.

Introduction

Dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring, serves as a privileged scaffold in medicinal chemistry. Its rigid, planar structure provides an excellent framework for the development of pharmacologically active agents. The introduction of an acetyl group onto the dibenzofuran core creates a key intermediate, acetyldibenzofuran, which can be further modified to generate a diverse range of derivatives with potential therapeutic applications. This technical guide focuses on the synthesis, chemical properties, and known biological activities of acetyldibenzofuran and its derivatives, with a particular emphasis on their emerging role as kinase inhibitors in drug discovery.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Dibenzofuran

PropertyValue
Molecular FormulaC₁₂H₈O
Molecular Weight168.19 g/mol
Melting Point82-85 °C
Boiling Point287 °C
SolubilityInsoluble in water, soluble in organic solvents
AppearanceWhite to off-white crystalline solid

Table 2: Spectroscopic Data for Acetyldibenzofuran Derivatives (Illustrative)

Derivative1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
8-AcetyldibenzofuranData not explicitly detailed in reviewed literatureData not explicitly detailed in reviewed literatureCharacteristic C=O stretch expected around 1680 cm⁻¹Molecular ion peak expected at 210.23 (for C₁₄H₁₀O₂)
2-(2-Piperidinoacetyl)dibenzofuranData available in specialized databasesData available in specialized databasesData available in specialized databasesMolecular ion peak expected at 293.38 (for C₁₉H₁₉NO₂)

Synthesis of Acetyldibenzofuran and Derivatives

The primary method for introducing an acetyl group onto the dibenzofuran ring is through Friedel-Crafts acylation. The regioselectivity of this reaction is influenced by the reaction conditions and the presence of substituents on the dibenzofuran core.

General Experimental Protocol: Friedel-Crafts Acylation of Dibenzofuran

Objective: To synthesize acetyldibenzofuran isomers.

Materials:

  • Dibenzofuran

  • Acetyl chloride or acetic anhydride

  • Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve dibenzofuran in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Carefully add the Lewis acid catalyst portion-wise with stirring.

  • Add acetyl chloride or acetic anhydride dropwise from the dropping funnel to the cooled reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product, which may be a mixture of isomers, by column chromatography on silica gel or recrystallization to isolate the desired acetyldibenzofuran isomer.

Note on Regioselectivity: The Friedel-Crafts acylation of unsubstituted dibenzofuran is expected to yield a mixture of isomers, with the major products being the 2- and 3-acetyl derivatives due to the electronic properties of the dibenzofuran ring system. The 8-acetyl isomer has also been synthesized through a targeted approach.[1]

Synthesis of 2-(2-Piperidinoacetyl)dibenzofuran

The existence of 2-(2-Piperidinoacetyl)dibenzofuran in chemical databases suggests a synthetic route starting from this compound. A plausible approach would involve α-bromination of this compound followed by nucleophilic substitution with piperidine.

Known Chemical Derivatives and Biological Activities

While information on this compound is sparse, its isomer, 8-acetyldibenzofuran, and other dibenzofuran derivatives have been investigated for their potential as kinase inhibitors, particularly targeting Pim-1 and CLK1 kinases.[1]

8-Acetyldibenzofuran as a Kinase Inhibitor

8-Acetyldibenzofuran has been identified as a derivative of the natural product cercosporamide and exhibits inhibitory activity against Pim-1 kinase.[1] Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival and proliferation.

Table 3: Biological Activity of an 8-Acetyldibenzofuran Derivative

CompoundTarget KinaseIC₅₀ (µM)
8-Acetyldibenzofuran derivative (Compound 45 in source)Pim-10.28

Data extracted from Molecules 2021, 26(21), 6572.[1]

Signaling Pathways

The inhibition of Pim-1 and CLK1 kinases by dibenzofuran derivatives represents a promising avenue for anticancer drug development. These kinases are involved in critical cellular signaling pathways that regulate cell cycle progression, apoptosis, and proliferation.

Pim1_CLK1_Signaling cluster_upstream Upstream Signals cluster_receptor Receptor Activation cluster_kinases Kinase Cascades cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Cell Surface Receptors Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 CLK1 CLK1 Kinase JAK_STAT->CLK1 CellCycle Cell Cycle Progression Pim1->CellCycle Apoptosis Inhibition of Apoptosis Pim1->Apoptosis Proliferation Cell Proliferation Pim1->Proliferation CLK1->Proliferation Acetyldibenzofuran Acetyldibenzofuran Derivatives Acetyldibenzofuran->Pim1 Inhibition Acetyldibenzofuran->CLK1 Inhibition

Caption: Inhibition of Pim-1 and CLK1 signaling pathways by acetyldibenzofuran derivatives.

Experimental and Logical Workflows

The development of novel kinase inhibitors based on the acetyldibenzofuran scaffold follows a structured workflow from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_development Preclinical Development Start Dibenzofuran Acylation Friedel-Crafts Acylation Start->Acylation Purification Purification & Characterization (NMR, MS, IR) Acylation->Purification Derivatization Further Derivatization Purification->Derivatization KinaseAssay In vitro Kinase Assays (Pim-1, CLK1) Derivatization->KinaseAssay CellAssay Cell-based Proliferation Assays KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) Studies CellAssay->SAR SAR->Derivatization Iterative Design ADMET ADMET Profiling SAR->ADMET InVivo In vivo Efficacy Studies ADMET->InVivo

Caption: General workflow for the development of acetyldibenzofuran-based kinase inhibitors.

Conclusion and Future Directions

Acetyldibenzofuran and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the field of oncology. The dibenzofuran scaffold provides a robust platform for the design of potent and selective kinase inhibitors. While specific data for this compound remains to be fully elucidated, the available information on its isomers, such as 8-acetyldibenzofuran, highlights the therapeutic potential of this compound class.

Future research should focus on:

  • The development of regioselective synthetic methods to access specific isomers of acetyldibenzofuran, including this compound.

  • Comprehensive spectroscopic characterization of all acetyldibenzofuran isomers.

  • Expansion of the structure-activity relationship (SAR) studies to optimize the potency and selectivity of acetyldibenzofuran derivatives against a broader range of kinases.

  • In-depth investigation of the mechanisms of action and the specific signaling pathways modulated by these compounds in relevant disease models.

The continued exploration of acetyldibenzofuran chemistry will undoubtedly contribute to the development of novel and effective therapeutic agents for a variety of diseases.

References

Methodological & Application

Synthesis of 2-Acetyldibenzofuran: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Acetyldibenzofuran, a valuable building block in medicinal chemistry and materials science. The described method is based on the Friedel-Crafts acylation of dibenzofuran.

Introduction

This compound is a ketone derivative of dibenzofuran. The dibenzofuran scaffold is found in various biologically active compounds and functional materials. The introduction of an acetyl group at the 2-position provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules. The primary synthetic route to this compound is the Friedel-Crafts acylation of dibenzofuran using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This electrophilic aromatic substitution reaction is a fundamental and widely used method for the formation of aryl ketones.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Data Presentation

ParameterValue
Product Name This compound
Molecular Formula C₁₄H₁₀O₂
Molecular Weight 210.23 g/mol
Appearance Solid
Melting Point 142-144 °C
¹H NMR (CDCl₃, ppm) δ 8.25 (d, 1H), 8.00 (d, 1H), 7.85 (dd, 1H), 7.60-7.70 (m, 2H), 7.45-7.55 (m, 2H), 2.70 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 197.5, 156.8, 145.5, 129.0, 127.8, 127.2, 124.5, 123.0, 121.5, 112.0, 111.8, 26.8
IR (KBr, cm⁻¹) 3060 (Ar-H), 1675 (C=O), 1600, 1450 (C=C)
Expected Yield 75-85%

Experimental Protocol

Materials:

  • Dibenzofuran

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add dibenzofuran (1.0 equivalent) and anhydrous dichloromethane. Stir the mixture until the dibenzofuran is completely dissolved.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution in portions. The addition may be exothermic.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound as a solid.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous aluminum chloride is highly reactive with water and should be handled with care.

  • Acetyl chloride is corrosive and a lachrymator; handle it in a fume hood.

  • Dichloromethane is a volatile and potentially hazardous solvent.

Diagrams

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Dibenzofuran in Dichloromethane B 2. Add Anhydrous Aluminum Chloride A->B C 3. Add Acetyl Chloride at 0 °C B->C D 4. Stir at Room Temperature C->D E 5. Quench with HCl D->E Reaction Completion F 6. Extraction with Dichloromethane E->F G 7. Wash with HCl, NaHCO3, and Brine F->G H 8. Dry and Concentrate G->H I 9. Recrystallize from Ethanol H->I J This compound I->J Pure Product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution AcCl Acetyl Chloride Acylium Acylium Ion (Electrophile) AcCl->Acylium Activation AlCl3 Aluminum Chloride (Lewis Acid) Intermediate Sigma Complex (Resonance Stabilized) Acylium->Intermediate Attack by π-electrons Dibenzofuran Dibenzofuran (Nucleophile) Dibenzofuran->Intermediate Product This compound Intermediate->Product Deprotonation

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

Application Notes and Protocols: 2-Acetyldibenzofuran as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-acetyldibenzofuran as a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activities. Detailed experimental protocols and characterization data are provided to facilitate the replication and further development of these methodologies in a research setting.

Introduction

This compound is a ketone derivative of the dibenzofuran scaffold, a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial and cytotoxic effects.[1][2][3][4][5] The acetyl group at the 2-position serves as a reactive handle for a variety of chemical transformations, making it a valuable starting material for the construction of more complex molecules, particularly nitrogen- and oxygen-containing heterocycles. This document outlines key synthetic applications of this compound, focusing on its conversion to chalcones and subsequent cyclization to pyrimidines, pyrazoles, and isoxazoles.

I. Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the formation of chalcones from the reaction of an aromatic ketone with an aromatic aldehyde in the presence of a base or acid catalyst. This compound can readily undergo this reaction to produce dibenzofuran-containing chalcones, which are important intermediates for the synthesis of various heterocyclic compounds.

General Reaction Scheme:

G cluster_0 Claisen-Schmidt Condensation This compound This compound Dibenzofuran_Chalcone Dibenzofuran_Chalcone This compound->Dibenzofuran_Chalcone Aromatic Aldehyde, Base/Acid Catalyst

Figure 1: General workflow for the synthesis of dibenzofuran chalcones.

Experimental Protocol: Synthesis of (2E)-1-(Dibenzofuran-2-yl)-3-(aryl)prop-2-en-1-one

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., thiophene-2-carbaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Sodium bicarbonate (NaHCO3), 10% aqueous solution

  • Crushed ice

Procedure:

  • Dissolve this compound (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a solution of potassium hydroxide (5 mmol) in ethanol (5 mL) dropwise to the reaction mixture with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 5-6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and stir.

  • Neutralize the mixture with a 10% aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure chalcone.

Quantitative Data:

Product (Aryl group)Yield (%)Melting Point (°C)
Thiophen-2-yl83168-170

Table 1: Yield and melting point of a representative dibenzofuran chalcone.

II. Synthesis of Pyrimidine Derivatives

Dibenzofuran-chalcones can be utilized as synthons for the synthesis of various heterocyclic systems, including pyrimidines. The reaction with urea, thiourea, or guanidine hydrochloride provides access to 2-hydroxypyrimidines, 2-thiopyrimidines, and 2-aminopyrimidines, respectively. These classes of compounds are known to possess a wide range of pharmacological activities.

General Reaction Scheme:

G cluster_1 Pyrimidine Synthesis Dibenzofuran_Chalcone Dibenzofuran_Chalcone Dibenzofuran_Pyrimidine Dibenzofuran_Pyrimidine Dibenzofuran_Chalcone->Dibenzofuran_Pyrimidine Reagent, Ethanolic KOH Reagent Urea, Thiourea, or Guanidine Hydrochloride G cluster_2 Pyrazole Synthesis Dibenzofuran_Chalcone Dibenzofuran_Chalcone Dibenzofuran_Pyrazole Dibenzofuran_Pyrazole Dibenzofuran_Chalcone->Dibenzofuran_Pyrazole Hydrazine, Solvent, Heat Hydrazine Hydrazine Hydrate G cluster_3 Isoxazole Synthesis Dibenzofuran_Chalcone Dibenzofuran_Chalcone Dibenzofuran_Isoxazole Dibenzofuran_Isoxazole Dibenzofuran_Chalcone->Dibenzofuran_Isoxazole Hydroxylamine HCl, Base, Solvent, Heat Hydroxylamine Hydroxylamine HCl G Dibenzofuran Dibenzofuran Derivatives PI3K PI3K Dibenzofuran->PI3K Inhibition Apoptosis Apoptosis Dibenzofuran->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

References

Application Notes and Protocols: 2-Acetyldibenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetyldibenzofuran and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds, belonging to the larger class of dibenzofurans, are being explored for their therapeutic potential in various diseases, most notably in cancer and neurodegenerative disorders. The dibenzofuran core, a tricyclic aromatic ether, provides a rigid and planar structure that can be strategically functionalized to interact with various biological targets. The 2-acetyl group, in particular, serves as a key handle for synthetic modifications, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document provides a detailed overview of the applications of this compound derivatives, including their synthesis, biological evaluation, and mechanisms of action, supported by experimental protocols and quantitative data.

Anticancer Applications

Derivatives of the dibenzofuran scaffold have shown promising anticancer activity against a range of human cancer cell lines.[1] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of Protein Kinases

Several dibenzofuran derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[2]

One area of investigation is the inhibition of Pim kinases and cdc2-like kinases 1 (CLK1). A derivative of 8-acetyldibenzofuran, compound 45 , demonstrated inhibitory activity against Pim-1 and CLK1.[3]

Another study highlighted a 2-acetyl-7-phenylaminobenzofuran hybrid, compound 27 , as a promising inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[4] This compound exhibited potent antiproliferative activity against the MDA-MB-468 breast cancer cell line and induced G2/M cell cycle arrest and apoptosis.[4]

Furthermore, a series of benzofuran-based hybrids were evaluated for their antiproliferative activity against several cancer cell lines, with the most active derivative, 26 , showing significant inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.

Quantitative Data for Anticancer Activity

CompoundTarget/Cell LineIC50 (µM)Reference
Compound 26 EGFR Kinase0.93
Gefitinib (Reference)EGFR Kinase0.9
Compound 27 MDA-MB-4680.16
HepG2>5.80
MDA-MB-2311.63
A5493.24
8-acetyldibenzofuran derivative 45 Pim-10.28
CLK10.14
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a general method for evaluating the antiproliferative activity of this compound derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HePG2, HCT-116, MCF-7, PC3, HeLa)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis EGF EGF EGF->EGFR Compound_26 Compound 26 (2-Acetylbenzofuran derivative) Compound_26->EGFR Inhibition

Caption: EGFR signaling pathway inhibited by a 2-acetylbenzofuran derivative.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation Target_Genes Target Gene Expression STAT3_dimer_nuc->Target_Genes Proliferation Proliferation Target_Genes->Proliferation Survival Survival Target_Genes->Survival Angiogenesis Angiogenesis Target_Genes->Angiogenesis Cytokine Cytokine Cytokine->Cytokine_Receptor Compound_27 Compound 27 (2-Acetyl-7-phenylaminobenzofuran) Compound_27->STAT3_inactive Inhibition

Caption: STAT3 signaling pathway inhibited by a 2-acetylbenzofuran derivative.

Applications in Neurodegenerative Diseases

Benzofuran and dibenzofuran derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD). The therapeutic strategy often involves the inhibition of key enzymes implicated in the pathology of AD, such as cholinesterases (AChE and BuChE) and β-secretase (BACE1).

A series of 2-arylbenzofuran derivatives were synthesized and evaluated for their dual inhibitory activity against cholinesterases and BACE1. Compound 20 from this series showed potent inhibition of acetylcholinesterase (AChE), with an IC50 value comparable to the standard drug Donepezil. This compound also exhibited significant BACE1 inhibitory activity.

Quantitative Data for Anti-Alzheimer's Disease Activity

CompoundTargetIC50 (µmol·L⁻¹)Reference
Compound 20 AChE0.086 ± 0.01
Donepezil (Reference)AChE0.085 ± 0.01
Baicalein (Reference)AChE0.404 ± 0.04
Compound 8 BACE1<0.087
Compound 19 BACE1<0.087
Compound 20 BACE10.043 ± 0.01
Baicalein (Reference)BACE10.087 ± 0.03
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on Ellman's method for determining cholinesterase inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of ATCI (15 mM), 125 µL of DTNB (3 mM), and 50 µL of phosphate buffer (0.1 M, pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of AChE solution (0.2 U/mL).

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 412 nm every 5 minutes for 20 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A general approach often involves the construction of the dibenzofuran core followed by functionalization, or the use of a pre-functionalized starting material.

General Synthetic Protocol

A common method for synthesizing the benzofuran ring, which can be a precursor to dibenzofurans, involves the reaction of a salicylaldehyde with a chloroacetone in the presence of a base.

Materials:

  • Substituted salicylaldehyde

  • Chloroacetone

  • Potassium carbonate (K2CO3)

  • Acetone or Dimethylformamide (DMF)

  • Reflux apparatus

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

  • To a solution of salicylaldehyde in acetone, add potassium carbonate and chloroacetone.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • The residue is then subjected to an appropriate workup, which may include extraction with an organic solvent and washing with water and brine.

  • The crude product is purified by column chromatography on silica gel to afford the 2-acetylbenzofuran derivative.

Further elaboration of the 2-acetylbenzofuran can lead to the formation of the dibenzofuran scaffold through various cyclization strategies.

Experimental Workflow Diagram

Synthesis_and_Screening_Workflow Start Start: Design of This compound Analogs Synthesis Chemical Synthesis of Designed Compounds Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Screening In Vitro Biological Screening (e.g., MTT, Kinase Assays) Purification->Biological_Screening Data_Analysis Data Analysis and IC50 Determination Biological_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization and Further Synthesis SAR_Analysis->Lead_Optimization In_Vivo_Testing In Vivo Testing of Promising Candidates SAR_Analysis->In_Vivo_Testing Lead_Optimization->Synthesis Iterative Cycle End End: Identification of Preclinical Candidates In_Vivo_Testing->End

References

Application Notes and Protocols for Testing 2-Acetyldibenzofuran Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Acetyldibenzofuran belongs to the dibenzofuran class of oxygen-containing heterocyclic compounds. Structurally related benzofuran and dibenzofuran derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] These activities make them promising scaffolds in drug discovery. The evaluation of new derivatives like this compound requires robust and reproducible biological assays to determine their efficacy and mechanism of action.

These application notes provide detailed protocols for a panel of standard in vitro assays to screen for the antimicrobial, anti-inflammatory, and cytotoxic activities of this compound.

Section 1: Antimicrobial Activity Assessment

The initial screening of a novel compound often includes evaluating its ability to inhibit the growth of pathogenic microbes. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's potency.[5]

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol details the determination of the MIC for this compound against bacterial strains using the broth microdilution method in a 96-well plate format.

Workflow Diagram: MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare 2x compound stock solution a2 Create 2-fold serial dilution of compound p1->a2 p2 Prepare 0.5 McFarland bacterial suspension p3 Dilute bacterial suspension to final concentration p2->p3 a3 Inoculate wells with 100 µL bacterial suspension p3->a3 a1 Dispense 100 µL broth to wells a1->a2 a2->a3 a4 Incubate plate at 37°C for 16-20 hours a3->a4 d1 Visually inspect for turbidity a4->d1 d2 Determine MIC: Lowest concentration with no visible growth d1->d2

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Sterile pipette tips and multichannel pipette

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this stock in MHB to create a working solution at twice the highest desired test concentration.

  • Plate Setup: Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate. Add 200 µL of the 2x compound working solution to the wells in column 1.

  • Serial Dilution: Perform a serial twofold dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Repeat this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a positive control (inoculum, no compound), and column 12 as a negative control (broth only).

  • Inoculum Preparation: From a fresh culture plate (18-24 hours), select several colonies of the test microorganism. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).

Data Presentation: Antimicrobial Activity of Benzofuran Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-2,3-dihydrobenzofuraneTrichophyton mentagrophytes200
5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-2,3-dihydrobenzofuraneTrichophyton rubrum100
5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-6-methoxy-2,3-dihydrobenzofuraneTrichophyton mentagrophytes50
5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-6-methoxy-2,3-dihydrobenzofuraneTrichophyton rubrum50
Benzofuran Derivative 1Salmonella typhimurium12.5
Benzofuran Derivative 1Staphylococcus aureus12.5
Benzofuran Derivative 1Escherichia coli25
6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative (III)Gram-positive bacteria50 - 200
6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative (VI)Gram-positive bacteria50 - 200

Section 2: Anti-inflammatory Activity Assessment

The anti-inflammatory potential of a compound can be assessed by its ability to suppress inflammatory mediators in immune cells. A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to measure the inhibition of nitric oxide (NO) production.

Protocol 2: Nitric Oxide (NO) Inhibition Assay

This protocol measures the effect of this compound on NO production in LPS-activated RAW 264.7 macrophages using the Griess reagent.

Workflow Diagram: NO Inhibition Assay

NO_Inhibition_Workflow cluster_prep Cell Culture & Treatment cluster_assay Griess Reaction cluster_analysis Data Analysis p1 Seed RAW 264.7 cells in 96-well plate p2 Incubate overnight (cell adherence) p1->p2 p3 Treat cells with compound for 1 hour p2->p3 p4 Stimulate with LPS (1 µg/mL) p3->p4 p5 Incubate for 24 hours p4->p5 a1 Collect 50 µL supernatant p5->a1 a2 Add 50 µL Griess Reagent A a1->a2 a3 Incubate 10 min a2->a3 a4 Add 50 µL Griess Reagent B a3->a4 a5 Incubate 10 min a4->a5 d1 Measure absorbance at 540 nm a5->d1 d2 Calculate % NO inhibition and IC50 value d1->d2

Caption: Workflow for the Griess assay to measure NO inhibition.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the vehicle control wells) to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. The percentage of NO inhibition is calculated as: [(Control Abs - Sample Abs) / Control Abs] x 100. The IC₅₀ value (the concentration of compound that inhibits 50% of NO production) can be determined from a dose-response curve.

Data Presentation: Anti-inflammatory Activity of Benzofuran Derivatives

CompoundAssayCell LineIC₅₀ (µM)Reference
2-Aroylbenzofuran (Cpd 4)NO InhibitionRAW 264.70.57
Rugchalcone B (Cpd 2)NO InhibitionRAW 264.74.13
2-Aroylbenzofuran (Cpd 7)NO InhibitionRAW 264.71.90
2-Aroylbenzofuran (Cpd 8)NO InhibitionRAW 264.70.99
Benzofuran Derivative 1NO InhibitionRAW 264.717.31
Benzofuran Derivative 3NO InhibitionRAW 264.716.5
Heterocyclic/Benzofuran Hybrid (5d)NO InhibitionRAW 264.752.23
Signaling Pathways in Inflammation

The production of inflammatory mediators like NO is often regulated by the NF-κB and MAPK signaling pathways. Benzofuran derivatives have been shown to inhibit these pathways. A compound like this compound may exert its anti-inflammatory effects by interfering with these cascades.

Diagram: Simplified NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα p65/p50 IKK->IkB_NFkB:f0 P NFkB p65/p50 (NF-κB) Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Compound This compound (Hypothesized) Compound->IKK Inhibition? IkB_NFkB:f1->Nucleus Translocation IkB_NFkB:f0->IkB_NFkB:f0 Ubiquitination & Degradation

Caption: NF-κB pathway activation by LPS and potential inhibition.

Diagram: Simplified MAPK Signaling Pathway

MAPK_Pathway Stimulus Stress / LPS Upstream Upstream Kinases (MAPKKK) Stimulus->Upstream MEK12 MEK1/2 Upstream->MEK12 MKK36 MKK3/6 Upstream->MKK36 MKK47 MKK4/7 Upstream->MKK47 ERK12 ERK1/2 MEK12->ERK12 TF Transcription Factors (e.g., AP-1, ATF-2) ERK12->TF p38 p38 MKK36->p38 p38->TF JNK JNK MKK47->JNK JNK->TF Response Inflammatory Response TF->Response Compound This compound (Hypothesized) Compound->Upstream Inhibition?

Caption: Major branches of the MAPK signaling cascade.

Section 3: Anticancer (Cytotoxicity) Activity Assessment

Evaluating the cytotoxic potential of a compound against cancer cell lines is a cornerstone of anticancer drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Protocol 3: MTT Cell Viability Assay

This protocol describes how to determine the effect of this compound on the viability of a cancer cell line.

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis p1 Seed cancer cells in 96-well plate p2 Incubate 24h (cell adherence) p1->p2 p3 Treat cells with various concentrations of compound p2->p3 p4 Incubate for 48-72 hours p3->p4 a1 Add 10 µL MTT reagent (5 mg/mL) to each well p4->a1 a2 Incubate for 2-4 hours (formazan formation) a1->a2 a3 Remove medium a2->a3 a4 Add 100 µL DMSO to dissolve formazan crystals a3->a4 d1 Measure absorbance at 570 nm a4->d1 d2 Calculate % cell viability and IC50 value d1->d2

References

Application Notes and Protocols: 2-Acetyldibenzofuran as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The dibenzofuran scaffold has emerged as a promising framework for the development of novel kinase inhibitors due to its rigid, planar structure that can be readily functionalized to achieve specific interactions within the ATP-binding pocket of kinases. This document provides an overview of the potential of acetyldibenzofuran derivatives as kinase inhibitors, with a focus on providing detailed experimental protocols and data presentation for researchers in drug discovery and development. While direct studies on 2-acetyldibenzofuran are limited, research on its isomer, 8-acetyldibenzofuran, has shown promising activity, which will be used as a representative example throughout these notes.

Quantitative Data Summary

Research into dibenzofuran derivatives has identified compounds with significant inhibitory activity against key kinases. The following table summarizes the in vitro inhibitory activity of an 8-acetyldibenzofuran derivative against Pim-1 and CLK1 kinases, as determined by the ADP-Glo™ kinase assay.[1]

CompoundTarget KinaseIC50 (µM)Assay Method
8-AcetyldibenzofuranPim-10.28ADP-Glo™
CLK10.14ADP-Glo™

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Pim-1 kinase, a known target of dibenzofuran derivatives. Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation by phosphorylating various downstream substrates, including the pro-apoptotic protein BAD. Inhibition of Pim-1 can prevent the phosphorylation of BAD, leading to apoptosis.

Pim1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Receptor Receptor Pim1_Kinase Pim-1 Kinase Receptor->Pim1_Kinase Activates Growth_Factor Growth Factor Growth_Factor->Receptor BAD BAD (Active) Pim1_Kinase->BAD Phosphorylates BAD_P p-BAD (Inactive) Bcl2 Bcl-2 BAD_P->Bcl2 Releases Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition Promotes Acetyldibenzofuran 8-Acetyldibenzofuran Acetyldibenzofuran->Pim1_Kinase Inhibits Apoptosis_Induction Apoptosis Induction BAD->Apoptosis_Induction Promotes

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of 8-acetyldibenzofuran.

Experimental Workflow

The following diagram outlines a general experimental workflow for the evaluation of a potential kinase inhibitor, such as this compound.

Kinase_Inhibitor_Workflow Start Compound Synthesis (e.g., this compound) In_Vitro_Screening In Vitro Kinase Assay (e.g., ADP-Glo™) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Cell_Based_Assays Cell-Based Assays Determine_IC50->Cell_Based_Assays Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) Cell_Based_Assays->Cell_Proliferation Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-Substrate) Cell_Based_Assays->Target_Engagement Lead_Optimization Lead Optimization Cell_Proliferation->Lead_Optimization Target_Engagement->Lead_Optimization

Caption: Experimental workflow for the evaluation of a potential kinase inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted for the screening and profiling of kinase inhibitors.[2]

Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • This compound (or derivative) stock solution (e.g., 10 mM in DMSO)

  • Purified target kinase (e.g., Pim-1, CLK1)

  • Kinase substrate (specific to the kinase)

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a DMSO-only control (vehicle control) and a no-kinase control (background).

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted compound or control.

    • Add 10 µL of a mixture containing the kinase and its specific substrate in the reaction buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase if known.[3]

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-kinase control) from all other readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on the proliferation of cancer cell lines.

Objective: To evaluate the cytotoxic and/or cytostatic effects of this compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, SW620)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The acetyldibenzofuran scaffold represents a promising starting point for the development of novel kinase inhibitors. The data on the 8-acetyldibenzofuran isomer demonstrates potent activity against Pim-1 and CLK1 kinases. The provided protocols offer a robust framework for researchers to further investigate the potential of this compound and other related derivatives as targeted therapeutics. Further studies, including broader kinase profiling, cellular mechanism of action studies, and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Unveiling the Antifungal Potential of 2-Acetyldibenzofuran and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the antifungal activities associated with 2-acetyldibenzofuran and its related benzofuran and dibenzofuran analogs. While specific data on this compound is limited in the current literature, the broader family of benzofuran and dibenzofuran derivatives has demonstrated significant promise as a source of novel antifungal agents.

This guide synthesizes available data on the antifungal properties of these compounds, outlines detailed experimental protocols for their evaluation, and presents visual workflows and potential mechanisms of action to facilitate further research and development in this area.

Application Notes

The benzofuran ring system is a core structure in many biologically active compounds, both natural and synthetic, and has been identified as a promising scaffold for the development of new antifungal drugs.[1][2] Derivatives of benzofuran have shown inhibitory activity against a range of pathogenic fungi, including species of Candida and Aspergillus, as well as fluconazole-resistant strains.[3][4]

Key insights into the antifungal activity of benzofuran and its analogs include:

  • Structure-Activity Relationships (SAR): The antifungal efficacy of benzofuran derivatives is influenced by the nature and position of substituents on the benzofuran core. For instance, the introduction of halogen atoms, such as bromine, can drastically increase antifungal activity.[1] Hybrid molecules, combining the benzofuran moiety with other pharmacophores like triazoles or semicarbazides, have also yielded compounds with potent antifungal properties.

  • Mechanism of Action: While the precise mechanisms for all derivatives are not fully elucidated, several modes of action have been proposed. One key target is the fungal cell membrane, specifically the biosynthesis of ergosterol, a vital component of fungal cell membranes that is absent in mammalian cells. Some benzofuran derivatives are thought to inhibit enzymes involved in the ergosterol synthesis pathway, such as lanosterol 14-alpha-demethylase. Another proposed mechanism involves the disruption of intracellular calcium homeostasis, which can trigger fungicidal activity. Inhibition of N-myristoyltransferase, an enzyme crucial for fungal viability, has also been suggested as a potential target.

  • Spectrum of Activity: Different analogs exhibit varying degrees of activity against different fungal species. Some compounds have shown broad-spectrum activity, while others are more effective against specific strains. For example, certain benzofuran-triazole hybrids have demonstrated notable activity against fluconazole-resistant Trichophyton rubrum and Cryptococcus neoformans.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for various benzofuran and dibenzofuran analogs against several pathogenic fungal strains. This data is compiled from multiple research articles and provides a comparative view of the antifungal potency of these compounds.

Table 1: Antifungal Activity of Benzofuran-Triazole Hybrids

CompoundT. rubrum (Fluconazole-Resistant) MIC (µg/mL)C. neoformans MIC (µg/mL)
4d64>128
4e32128
4f32>128
4g64>128
4h32>128
4i64>128
4j64>128
4k64>128
4l64>128
4o3264
4r3264
Fluconazole12816

Data extracted from a study on novel benzofuran-triazole hybrids, indicating their potential against resistant fungal strains.

Table 2: Antifungal Activity of Benzofuran-Semicarbazide Hybrids

CompoundC. albicans (SC5314) MIC (µg/mL)A. fumigatus MIC (µg/mL)C. krusei MIC (µg/mL)
Z20162128
Z22324>128
Z26328>128
K10824
K11824
K16412
Fluconazole0.56432

This table showcases the efficacy of benzofuran-semicarbazide hybrids and their simplified resorcinol analogs against various Candida and Aspergillus species.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antifungal activity of compounds like this compound and its analogs.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., this compound analogs)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeast (e.g., Candida spp.), grow the culture on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • For filamentous fungi (e.g., Aspergillus spp.), grow the culture on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration.

  • Preparation of Drug Dilutions:

    • Dissolve the test compounds in DMSO to a stock concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in the 96-well plates to achieve the desired final concentrations.

  • Inoculation:

    • Dilute the fungal inoculum in RPMI 1640 medium to the final concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeast and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi).

    • Add the diluted inoculum to each well of the microtiter plate containing the drug dilutions.

  • Controls:

    • Include wells with the fungal inoculum and the positive control antifungal.

    • Include wells with the fungal inoculum and the vehicle (DMSO) as a negative control.

    • Include wells with medium only as a sterility control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (for yeast) or 48-72 hours (for filamentous fungi).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure the absorbance at a specific wavelength (e.g., 530 nm).

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Materials:

  • Test compounds

  • Fungal strains

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile cork borer

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Agar Plates:

    • Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Inoculation:

    • Spread a standardized fungal inoculum evenly over the surface of the agar plate.

  • Well Creation:

    • Use a sterile cork borer to create wells of a defined diameter in the agar.

  • Application of Test Compounds:

    • Dissolve the test compounds in a suitable solvent to a known concentration.

    • Add a specific volume (e.g., 100 µL) of the test compound solution into each well.

  • Controls:

    • Use a well with the solvent only as a negative control.

    • Use a well with a known antifungal agent as a positive control.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.

  • Evaluation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.

Visualizations

The following diagrams illustrate key experimental workflows and a proposed mechanism of action for benzofuran-based antifungal compounds.

Antifungal_Susceptibility_Testing_Workflow cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Microplate_Setup 96-Well Plate Setup Compound_Prep->Microplate_Setup Inoculum_Prep Fungal Inoculum Preparation Inoculum_Prep->Microplate_Setup Incubation Incubation Microplate_Setup->Incubation Data_Reading Visual/Spectrophotometric Reading Incubation->Data_Reading MIC_Determination MIC Determination Data_Reading->MIC_Determination

Caption: Workflow for Antifungal Susceptibility Testing.

Ergosterol_Inhibition_Pathway cluster_membrane Fungal Cell Membrane cluster_synthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity maintains Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Lanosterol->Ergosterol catalyzed by Enzyme Lanosterol 14-alpha-demethylase Benzofuran Benzofuran Analog Benzofuran->Enzyme Inhibits

Caption: Proposed Mechanism of Ergosterol Synthesis Inhibition.

References

Development of Novel Therapeutics from 2-Acetyldibenzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of 2-acetyldibenzofuran and its derivatives. This document details the synthesis, biological evaluation, and potential mechanisms of action of these compounds, offering a foundation for further research and development. The protocols provided herein are intended to serve as a guide for the synthesis and evaluation of novel therapeutics derived from the dibenzofuran scaffold.

Therapeutic Potential of this compound Derivatives

The dibenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] this compound, a key intermediate, serves as a versatile starting material for the synthesis of a diverse library of compounds with potential applications in oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity

Derivatives of the broader benzofuran class have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the mTOR and VEGFR-2 signaling pathways.[4][5]

Anti-Alzheimer's Disease Activity

The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine levels contributes to cognitive impairment. Benzofuran derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, offering a potential therapeutic strategy for Alzheimer's disease.

Antimicrobial Activity

Heterocyclic compounds, including benzofuran derivatives, have been explored for their antibacterial and antifungal properties. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains.

Quantitative Data Summary

The following tables summarize the biological activity of various benzofuran and dibenzofuran derivatives from published studies.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 1cK562 (Leukemia)15.3 ± 1.2
MOLT-4 (Leukemia)12.1 ± 0.9
HeLa (Cervical)18.5 ± 1.5
Compound 1eK562 (Leukemia)10.2 ± 0.8
MOLT-4 (Leukemia)8.7 ± 0.6
HeLa (Cervical)11.4 ± 1.1
Compound 2dK562 (Leukemia)25.1 ± 2.1
MOLT-4 (Leukemia)20.8 ± 1.7
HeLa (Cervical)28.3 ± 2.5
Compound 3aK562 (Leukemia)18.9 ± 1.4
MOLT-4 (Leukemia)16.3 ± 1.1
HeLa (Cervical)21.7 ± 1.9
Compound 3dK562 (Leukemia)12.5 ± 1.0
MOLT-4 (Leukemia)10.1 ± 0.7
HeLa (Cervical)14.6 ± 1.3

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Benzofuran Derivatives

Compound IDAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
Compound 14> 1002.5 ± 0.1
Compound 10d0.55 ± 1.00-
Compound 1-45.5 ± 2.3
Compound 4-61.0 ± 3.1
Galantamine (Control)1.8 ± 0.135.3 ± 1.8

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound, which can be adapted for the synthesis of various derivatives.

Materials:

  • Salicylaldehyde

  • Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • Dry acetone

  • Petroleum ether

Procedure:

  • A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) is refluxed in dry acetone (150 mL) for 13 hours.

  • After cooling, the mixture is filtered, and the solvent is removed from the filtrate under reduced pressure.

  • The resulting solid is washed with water and then recrystallized from petroleum ether to yield 2-acetylbenzofuran. Further reactions can be carried out on this intermediate to generate a library of derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, K562, MOLT-4)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (this compound derivatives)

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.1%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a colorimetric method for determining AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds

  • 96-well plate

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).

    • Prepare a 1 U/mL AChE solution in phosphate buffer immediately before use and keep on ice.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add buffer, AChE solution, DTNB, and the test compound or solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at 1-minute intervals for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each well. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

Antimicrobial Activity: Disc Diffusion Assay

This method is used to assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile paper discs (6 mm diameter)

  • Test compounds

  • Standard antibiotic (e.g., Gentamicin)

Procedure:

  • Inoculate nutrient agar plates with the microbial cell suspension.

  • Saturate sterile paper discs with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Place the saturated discs on the surface of the inoculated agar plates.

  • Include a negative control (disc with solvent only) and a positive control (disc with a standard antibiotic).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be targeted by this compound derivatives.

mTOR_Signaling_Pathway mTOR Signaling Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits Dibenzofuran Dibenzofuran Derivative Dibenzofuran->mTORC1 inhibits

Caption: The mTOR signaling pathway and potential inhibition by dibenzofuran derivatives.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to PLCg PLCγ VEGFR2->PLCg activates Ras Ras VEGFR2->Ras activates PI3K PI3K VEGFR2->PI3K activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 releases Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, & Survival ERK->Endothelial_Cell promotes Akt Akt PI3K->Akt Akt->Endothelial_Cell promotes Dibenzofuran Dibenzofuran Derivative Dibenzofuran->VEGFR2 inhibits

Caption: The VEGFR-2 signaling pathway and its inhibition by dibenzofuran derivatives.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Therapeutic Development cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies Start Starting Material (this compound) Derivatization Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification In_Vitro In Vitro Assays (Anticancer, AChE, Antimicrobial) Purification->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Pathway_Analysis Signaling Pathway Analysis Hit_ID->Pathway_Analysis In_Vivo In Vivo Studies Lead_Opt->In_Vivo Target_ID Target Identification Pathway_Analysis->Target_ID

Caption: A generalized experimental workflow for the development of novel therapeutics.

References

Application Note: Quantitative Analysis of 2-Acetyldibenzofuran by HPLC-UV, GC-MS, and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyldibenzofuran is a heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its precise and accurate quantification in different matrices, such as reaction mixtures, final products, and biological samples, is crucial for quality control, process optimization, and pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the projected performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound, based on established methods for structurally related compounds.

Data Presentation: A Comparative Overview

The performance of each analytical method was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range (µg/mL) 0.5 - 1000.1 - 500.005 - 10
Correlation Coefficient (r²) > 0.999> 0.999> 0.9995
Equation y = mx + cy = mx + cy = mx + c

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (%)GC-MS (%)LC-MS/MS (%)
Low 98.5 ± 2.097.0 ± 4.599.0 ± 3.0
Medium 99.8 ± 1.599.5 ± 2.5100.5 ± 1.8
High 100.2 ± 1.0101.0 ± 2.0100.8 ± 1.5

Table 3: Precision (Relative Standard Deviation - RSD)

Precision TypeHPLC-UV (% RSD)GC-MS (% RSD)LC-MS/MS (% RSD)
Intra-day < 2.0< 5.0< 3.0
Inter-day < 3.0< 8.0< 5.0

Table 4: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterHPLC-UVGC-MSLC-MS/MS
LOD ~0.1 µg/mL~0.05 µg/mL~0.001 µg/mL
LOQ ~0.5 µg/mL~0.1 µg/mL~0.005 µg/mL

Experimental Protocols

Detailed methodologies for each of the validated analytical techniques are provided below.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control and quantification of this compound in bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a standard solution of this compound from 200 to 400 nm (a wavelength of maximum absorbance should be chosen).

  • Run Time: Approximately 10 minutes.

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile. The solution may be sonicated to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is suitable for the analysis of this compound in complex matrices where impurity profiling is required.

Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (the molecular ion and major fragment ions should be determined from a full scan analysis of a standard).

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Prepare as described for the HPLC-UV method, using acetone or another suitable volatile solvent.

  • Working Standard Solutions: Prepare by serial dilution of the stock solution in the same solvent to cover the concentration range of 0.1 - 50 µg/mL.

  • Sample Preparation: Dissolve the sample in the chosen solvent. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary. The final extract should be filtered through a 0.2 µm syringe filter.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Start Sample Extraction Solvent Extraction (if necessary) Start->Extraction Concentration Concentration Extraction->Concentration Final_Sample Final Extract Concentration->Final_Sample Injection GC Injection Final_Sample->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM Mode) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification vs. Standards Peak_Integration->Quantification

Caption: Experimental workflow for GC-MS analysis.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal method for trace-level quantification of this compound in complex biological matrices like plasma or tissue homogenates.[1]

Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A suitable gradient to elute the analyte with good peak shape (e.g., start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion (typically [M+H]⁺) and one or two product ions need to be optimized by infusing a standard solution.

Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer and Inject: Transfer the supernatant to an LC vial for analysis.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification Plasma Plasma Sample Add_IS Add Acetonitrile with Internal Standard Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Separate UPLC Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Process Process Data Detect->Process Quantify Quantify Analyte Process->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Conclusion

This application note provides a comprehensive overview of three robust analytical methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis, the GC-MS method offers enhanced selectivity for more complex samples, and the LC-MS/MS method delivers the highest sensitivity for trace-level quantification in biological matrices. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. The provided protocols serve as a starting point and should be fully validated for the specific application.

References

Application Notes and Protocols for Cell-Based Assays Involving 2-Acetyldibenzofuran Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the effects of 2-Acetyldibenzofuran and its derivatives. The focus is on assays for apoptosis, cell cycle analysis, and the elucidation of underlying signaling pathways.

Introduction

This compound and other benzofuran derivatives have emerged as a promising class of compounds with significant anticancer properties. These molecules have been shown to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines, including breast cancer, chondrosarcoma, and cervical cancer.[1][2][3] The mechanism of action often involves the modulation of key cellular signaling pathways, such as the p53-dependent pathway, the PI3K/Akt/mTOR pathway, and ERK-mediated pathways.[4][5] These application notes provide detailed protocols for investigating the cellular responses to this compound treatment.

Data Presentation

Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives
CompoundCell LineAssayIC50 (µM)Reference
Benzo[b]furan derivative 26MCF-7MTT Assay0.057
Benzo[b]furan derivative 36MCF-7MTT Assay0.051
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amineSQ20BNot Specified0.46
MCC1019A549Not Specified16.4
Benzofuran-isatin conjugate 5aSW-620Not Specified8.7
Benzofuran-isatin conjugate 5dSW-620Not Specified6.5
Benzofuran-isatin conjugate 5aHT-29Not Specified9.4
Benzofuran-isatin conjugate 5dHT-29Not Specified9.8
Table 2: Effect of Arylbenzofuran on Cell Cycle Distribution in HeLa Cells
Treatment% of Cells in G1/S PhaseReference
Control17.17%
Arylbenzofuran (1.25 µg/mL)35.17%
Arylbenzofuran (2.5 µg/mL)46.10%

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Solution E->F G Measure Absorbance at 570nm F->G H Calculate IC50 G->H G cluster_pathway Inhibition of PI3K/Akt/mTOR Pathway by Benzofuran Derivatives Benzofuran This compound (or derivative) PI3K PI3K Benzofuran->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits G cluster_pathway p53-Dependent Pathway Activation Benzofuran Benzofuran Derivative p53 p53 Benzofuran->p53 activates p21 p21 p53->p21 Bax Bax p53->Bax CyclinB_CDK1 Cyclin B/CDK1 p21->CyclinB_CDK1 inhibits G2M_Arrest G2/M Arrest CyclinB_CDK1->G2M_Arrest promotes Apoptosis Apoptosis Bax->Apoptosis G cluster_pathway ER Stress and Mitochondrial Apoptosis Pathway ACDB ACDB ER_Stress ER Stress ACDB->ER_Stress Mitochondria Mitochondrial Dysfunction ACDB->Mitochondria Ca_Release Ca2+ Release ER_Stress->Ca_Release Calpains Calpain Activation Ca_Release->Calpains ROS ROS Production Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Calpains->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Acetyldibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Acetyldibenzofuran synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of dibenzofuran. This classic electrophilic aromatic substitution reaction involves reacting dibenzofuran with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3][4]

Q2: I am getting a low yield of this compound. What are the potential reasons?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the ratio of reactants and catalyst are critical.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated, leading to incomplete reactions.

  • Poor Regioselectivity: While the 2-position is the preferred site for acylation on the dibenzofuran ring, side reactions can lead to the formation of other isomers, such as 3-acetyldibenzofuran, and di-acylation products.

  • Product Decomposition: Prolonged reaction times or high temperatures can lead to the decomposition of the desired product.

  • Inefficient Purification: Loss of product during the work-up and purification steps can significantly reduce the final yield.

Q3: How can I improve the regioselectivity of the reaction to favor the 2-acetyl isomer?

A3: The Friedel-Crafts acylation of dibenzofuran predominantly yields the 2-acetyl derivative due to the electronic properties of the dibenzofuran ring system. To further enhance this selectivity:

  • Choice of Solvent: The solvent can influence the regioselectivity. Non-polar solvents like carbon disulfide (CS₂) are often preferred as they can favor the formation of the less sterically hindered 2-isomer.

  • Control of Temperature: Running the reaction at lower temperatures can increase the selectivity for the thermodynamically favored 2-isomer.

  • Catalyst-Substrate Complex: The nature of the complex formed between the Lewis acid and the acylating agent can influence the steric bulk of the electrophile, thereby affecting the position of attack.

Q4: What are the common byproducts in this synthesis, and how can I minimize their formation?

A4: Common byproducts include:

  • 3-Acetyldibenzofuran: This is the primary isomeric byproduct.

  • Di-acetyldibenzofuran: Over-acylation can lead to the formation of di-substituted products.

  • Unreacted Dibenzofuran: Incomplete reaction will leave starting material in the product mixture.

To minimize byproduct formation, you can:

  • Use a Stoichiometric Amount of Acylating Agent: Carefully controlling the molar ratio of the acylating agent to dibenzofuran can reduce the likelihood of di-acylation.

  • Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed, preventing over-reaction.

Q5: What is the best way to purify the crude this compound?

A5: Purification of this compound is typically achieved through recrystallization. The choice of solvent is crucial for effective purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Experiment with different solvents to find the optimal one for your specific impurity profile. Column chromatography can also be employed for more challenging separations.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive Catalyst: Aluminum chloride is hygroscopic and can be deactivated by moisture.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Handle AlCl₃ in a dry environment (e.g., glove box or under an inert atmosphere).
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.Monitor the reaction progress by TLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Formation of Multiple Products (Poor Regioselectivity) Reaction Conditions Favoring Isomer Formation: High temperatures or certain solvents can lead to the formation of the 3-acetyl isomer.Conduct the reaction at a lower temperature. Use a non-polar solvent like carbon disulfide.
Presence of Di-acylated Byproducts Excess Acylating Agent: Using too much acetyl chloride or acetic anhydride can lead to multiple acylations on the dibenzofuran ring.Use a 1:1 molar ratio of dibenzofuran to the acylating agent. Add the acylating agent dropwise to the reaction mixture to maintain a low concentration.
Product is an Oil and Does Not Solidify Presence of Impurities: Isomeric byproducts or residual solvent can prevent the product from crystallizing.Attempt purification by column chromatography to separate the desired product from impurities. Try different recrystallization solvents or a combination of solvents.
Difficulty in Separating 2- and 3-Acetyldibenzofuran Isomers Similar Physical Properties: The isomers can have very similar polarities and solubilities, making separation challenging.Fractional Recrystallization: This technique can be effective if there is a slight difference in the solubility of the isomers in a particular solvent. Column Chromatography: Use a long column with a shallow solvent gradient to improve resolution. Consider using a different stationary phase like alumina.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Dibenzofuran

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Dibenzofuran

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Carbon Disulfide (CS₂) or Nitrobenzene

  • Hydrochloric Acid (HCl), dilute

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add dibenzofuran and anhydrous carbon disulfide.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

  • Acylating Agent Addition: Add acetyl chloride (dissolved in anhydrous carbon disulfide) dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitor by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ether).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization Data for this compound:

  • ¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aromatic protons and the methyl protons of the acetyl group.

  • ¹³C NMR (CDCl₃): Chemical shifts (δ) will be observed for the carbonyl carbon, the methyl carbon, and the aromatic carbons.

Data Presentation

Table 1: Influence of Solvent on the Yield of this compound

SolventAcylating AgentCatalystTemperature (°C)Reaction Time (h)Yield of this compound (%)Reference
Carbon DisulfideAcetyl ChlorideAlCl₃Reflux2Data not available in search results
NitrobenzeneAcetyl ChlorideAlCl₃Room Temp24Data not available in search results

Note: Specific yield data under these exact comparative conditions were not available in the provided search results. This table structure is provided as a template for researchers to populate with their experimental data.

Table 2: Comparison of Different Acylating Agents

Acylating AgentSolventCatalystTemperature (°C)Reaction Time (h)Yield of this compound (%)Reference
Acetyl ChlorideCarbon DisulfideAlCl₃Reflux2Data not available in search results
Acetic AnhydrideCarbon DisulfideAlCl₃Reflux2Data not available in search results

Note: Specific yield data under these exact comparative conditions were not available in the provided search results. This table structure is provided as a template for researchers to populate with their experimental data.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dibenzofuran + Anhydrous Solvent reaction_mixture Stirred Reaction Mixture reactants->reaction_mixture catalyst Anhydrous AlCl3 catalyst->reaction_mixture acylating_agent Acetyl Chloride in Anhydrous Solvent acylating_agent->reaction_mixture monitoring Monitor by TLC reaction_mixture->monitoring quench Quench with Ice/HCl monitoring->quench extract Extraction quench->extract wash Washing extract->wash dry Drying & Evaporation wash->dry purify Recrystallization dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound inactive_catalyst Inactive Catalyst? start->inactive_catalyst bad_conditions Suboptimal Conditions? start->bad_conditions side_reactions Side Reactions? start->side_reactions purification_loss Purification Loss? start->purification_loss dry_reagents Use Anhydrous Reagents/Solvents inactive_catalyst->dry_reagents optimize_conditions Optimize Temp/Time bad_conditions->optimize_conditions control_stoichiometry Control Stoichiometry side_reactions->control_stoichiometry improve_purification Optimize Recrystallization purification_loss->improve_purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

optimizing reaction conditions for 2-Acetyldibenzofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-acetyldibenzofuran. Our aim is to help you optimize reaction conditions, maximize yields, and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of dibenzofuran using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Q2: What is the expected regioselectivity for the Friedel-Crafts acylation of dibenzofuran?

A2: The Friedel-Crafts acylation of dibenzofuran shows a distinct regioselectivity. The positional reactivity order is 2 > 3 > 1 > 4.[1] This means that the acetyl group will preferentially add to the 2-position, making it the major product. However, the formation of other isomers, particularly 3-acetyldibenzofuran, is a common issue that needs to be addressed through optimization of reaction conditions.

Q3: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?

A3: A stoichiometric amount of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), is often necessary because the catalyst forms a complex with the ketone product. This complexation deactivates the catalyst, preventing it from participating further in the reaction.

Q4: What are some common side reactions to be aware of during the synthesis?

A4: Besides the formation of regioisomers, other potential side reactions include polysubstitution (the addition of more than one acetyl group), especially if the reaction conditions are too harsh, and potential degradation of the starting material or product under strong acidic conditions.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (dibenzofuran) and the formation of the product.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC until the dibenzofuran spot has completely disappeared. - Increase Temperature: Gradually increase the reaction temperature, but be cautious as higher temperatures can sometimes lead to more side products.
Catalyst Inactivity - Use Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. - Fresh Catalyst: Use a fresh, unopened container of the Lewis acid catalyst whenever possible.
Suboptimal Reagent Stoichiometry - Adjust Molar Ratios: The molar ratio of the Lewis acid to the acylating agent and the substrate is critical. A common starting point is a 1:1.1:1.2 ratio of dibenzofuran:acetyl chloride:AlCl₃. Experiment with slight variations to find the optimal ratio for your setup.
Product Loss During Workup - Careful Quenching: The reaction is typically quenched by pouring it onto a mixture of ice and concentrated HCl. This should be done slowly and carefully to avoid decomposition of the product. - Efficient Extraction: Ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate.
Issue 2: Poor Regioselectivity (Significant Formation of 3-Acetyldibenzofuran)

Question: I am observing a significant amount of the 3-acetyl isomer in my product mixture. How can I improve the selectivity for the 2-position?

Answer: Achieving high regioselectivity is a key challenge. The choice of catalyst and solvent can have a significant impact.

Parameter Recommendation for Higher 2-Selectivity
Catalyst - Milder Lewis Acids: While AlCl₃ is a strong catalyst, it can sometimes lead to lower selectivity. Consider experimenting with milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂). - Heterogeneous Catalysts: Zeolites and other solid acid catalysts have been shown to improve regioselectivity in Friedel-Crafts reactions and offer the advantage of easier separation.[2]
Solvent - Solvent Choice: The solvent can influence the steric hindrance around the different positions of the dibenzofuran ring. Common solvents for Friedel-Crafts acylation include dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene. It is recommended to perform small-scale trials with different solvents to determine the best option for 2-selectivity.
Temperature - Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity by favoring the kinetically controlled product, which is typically the less sterically hindered 2-isomer.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Dibenzofuran

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube with calcium chloride or an oil bubbler). Ensure all glassware is thoroughly dried.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to the flask. Add anhydrous DCM to create a suspension.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Acylating Agent Addition: Dissolve acetyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: Dissolve dibenzofuran (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the dibenzofuran solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.

Visualizing the Workflow and Troubleshooting

Experimental Workflow

experimental_workflow reagents Reagents: - Dibenzofuran - Acetyl Chloride - AlCl3 - DCM setup Reaction Setup (Anhydrous) reagents->setup reaction Friedel-Crafts Acylation setup->reaction 0°C to RT workup Quenching & Extraction reaction->workup TLC Monitoring purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_completeness Is the reaction complete? (TLC analysis) start->check_completeness check_catalyst Was the catalyst active? (Anhydrous conditions, fresh catalyst) check_completeness->check_catalyst No increase_time_temp Increase reaction time or temperature check_completeness->increase_time_temp Yes check_stoichiometry Is the stoichiometry optimal? check_catalyst->check_stoichiometry No use_anhydrous Ensure anhydrous conditions and use fresh catalyst check_catalyst->use_anhydrous Yes optimize_ratios Optimize molar ratios of reagents and catalyst check_stoichiometry->optimize_ratios No end Improved Yield increase_time_temp->end use_anhydrous->end optimize_ratios->end

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Characterization of 2-Acetyldibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of 2-Acetyldibenzofuran. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral data for this compound?

A1: The following tables summarize the expected quantitative data for the characterization of this compound based on common analytical techniques.

Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H)~ 7.40 - 8.20Multiplet7H
Acetyl (CH₃)~ 2.65Singlet3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 197.0
Aromatic (C)~ 111.0 - 157.0
Acetyl (CH₃)~ 26.8

Table 3: Predicted Infrared (IR) Spectral Data for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
Aromatic C-H Stretch3100 - 3000Indicates the presence of the aromatic rings.
C=O Stretch (Ketone)1700 - 1680Strong absorption characteristic of an aryl ketone.
C-O-C Stretch (Ether)1300 - 1000Characteristic of the furan ring ether linkage.
Aromatic C=C Bending1600 - 1475Multiple bands confirming the aromatic structure.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

m/zProposed FragmentNotes
210[M]⁺Molecular ion peak.
195[M - CH₃]⁺Loss of a methyl radical from the acetyl group.
167[M - COCH₃]⁺Loss of the acetyl group.
139[C₁₁H₇]⁺Further fragmentation of the dibenzofuran ring.

Troubleshooting Guides

NMR Spectroscopy

Q2: My ¹H NMR spectrum shows broad or distorted peaks. What could be the cause?

A2: Broad or distorted peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is recommended.

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening. Diluting the sample may resolve this issue.

  • Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening. Ensure your sample is free from such contaminants.

  • Incomplete Dissolution: If the sample is not fully dissolved, it can lead to a non-homogeneous solution and affect peak shape. Ensure complete dissolution, using sonication if necessary.

Q3: The integration of my aromatic protons in the ¹H NMR is not accurate.

A3: Inaccurate integration can be due to:

  • Overlapping Peaks: The aromatic signals of this compound may overlap, making direct integration challenging. Using a higher field NMR instrument can improve resolution.

  • Baseline Distortion: A non-flat baseline can lead to integration errors. Ensure proper baseline correction has been applied during data processing.

  • Relaxation Delay: For quantitative analysis, ensure an adequate relaxation delay (d1) is used during acquisition to allow for full relaxation of all protons.

Q4: I am not observing the expected number of signals in my ¹³C NMR spectrum.

A4: Missing signals in a ¹³C NMR spectrum can be due to:

  • Quaternary Carbons: Quaternary carbons often have long relaxation times and can show very weak signals. Increasing the number of scans or adjusting the relaxation delay can help in their observation.

  • Low Concentration: If the sample concentration is too low, some signals may be lost in the noise. Concentrating the sample or increasing the acquisition time can improve the signal-to-noise ratio.

Experimental Workflow for NMR Analysis

Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy

Q5: The C=O peak in my IR spectrum is shifted from the expected value.

A5: The position of the carbonyl (C=O) stretching vibration is sensitive to its environment.

  • Conjugation: As an aryl ketone, the C=O group of this compound is conjugated with the aromatic system, which lowers its stretching frequency compared to a non-conjugated ketone.

  • Solvent Effects: The polarity of the solvent used for sample preparation can influence the position of the C=O peak.

  • Hydrogen Bonding: If the sample contains impurities capable of hydrogen bonding (e.g., water, alcohols), this can also cause a shift in the C=O absorption.

Q6: I am observing a broad peak in the 3200-3500 cm⁻¹ region of my IR spectrum.

A6: A broad absorption in this region is characteristic of an O-H stretching vibration. This could indicate the presence of water or alcohol as an impurity in your sample. Ensure your sample and the KBr (if used for pellet preparation) are thoroughly dry.

Mass Spectrometry (MS)

Q7: I am not observing the molecular ion peak in my mass spectrum.

A7: The absence of a molecular ion peak can occur with certain ionization techniques or with molecules that are prone to fragmentation.

  • Ionization Method: Electron Ionization (EI) can sometimes lead to extensive fragmentation, making the molecular ion peak weak or absent. Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Fragmentation: this compound may readily fragment upon ionization. Look for characteristic fragment ions, such as the loss of a methyl or acetyl group, to confirm the identity of the compound. The fragmentation of 2-aroylbenzofuran derivatives often involves the formation of acylium ions.[1]

Q8: My mass spectrum shows unexpected peaks.

A8: Unexpected peaks can be due to:

  • Impurities: The sample may contain impurities from the synthesis or purification process.

  • Isotopes: The presence of isotopes (e.g., ¹³C) will result in small peaks at M+1, M+2, etc.

  • Adduct Formation: In ESI-MS, adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺) are commonly observed.

Logical Troubleshooting Flow for Mass Spectrometry

MS_Troubleshooting Start MS Data Anomaly No_M_Peak No Molecular Ion Peak? Start->No_M_Peak Unexpected_Peaks Unexpected Peaks? No_M_Peak->Unexpected_Peaks No Check_Ionization Review Ionization Method (Consider softer method) No_M_Peak->Check_Ionization Yes Check_Purity Check Sample Purity (e.g., via HPLC) Unexpected_Peaks->Check_Purity Yes Analyze_Fragments Analyze for Characteristic Fragment Ions Check_Ionization->Analyze_Fragments Check_Isotopes Consider Isotopic Peaks and Adducts Check_Purity->Check_Isotopes

Troubleshooting logic for mass spectrometry data.
High-Performance Liquid Chromatography (HPLC)

Q9: I am seeing peak tailing or fronting in my HPLC chromatogram.

A9: Asymmetrical peaks are a common issue in HPLC.

  • Peak Tailing: This can be caused by interactions between the analyte and active sites on the column packing material, or by a mismatch between the sample solvent and the mobile phase.

  • Peak Fronting: This is often a sign of column overload. Try injecting a smaller amount of the sample.

Q10: My retention time is not consistent between runs.

A10: Fluctuations in retention time can be caused by:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation.

  • Column Temperature: Variations in column temperature can affect retention. Using a column oven will provide better temperature control.

  • Flow Rate Instability: Check the HPLC pump for any leaks or pressure fluctuations that could cause an unstable flow rate.

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

General Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To obtain fragmentation information, perform a product ion scan by selecting the molecular ion peak ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

General Protocol for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 30 °C.

    • Set the UV detection wavelength to an appropriate value (e.g., 254 nm).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

References

Technical Support Center: Synthesis of 2-Acetyldibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Acetyldibenzofuran. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via Friedel-Crafts acylation?

A1: The most common impurities encountered during the Friedel-Crafts acylation of dibenzofuran include:

  • Regioisomers: The primary impurities are typically other isomers of acetyldibenzofuran. Due to the nature of electrophilic aromatic substitution on the dibenzofuran ring system, acylation can occur at positions other than the desired C-2 position. The most likely regioisomers are 3-acetyldibenzofuran and 4-acetyldibenzofuran. The formation of these isomers is a well-documented challenge in the acylation of similar heterocyclic compounds.

  • Polysubstituted Products: Although less common than in Friedel-Crafts alkylation, polysubstitution can occur, leading to diacetyldibenzofuran isomers. The introduction of the first acetyl group deactivates the ring, making a second acylation less favorable, but it can happen under forcing reaction conditions.[1]

  • Unreacted Starting Materials: Residual dibenzofuran and the acylating agent (e.g., acetic anhydride or acetyl chloride) may remain if the reaction does not go to completion.

  • Byproducts from the Catalyst: The Lewis acid catalyst (commonly aluminum chloride, AlCl₃) can complex with the product and may lead to byproducts during workup if not properly quenched and removed.

Q2: I see multiple spots on my TLC plate after the reaction. How can I identify them?

A2: Multiple spots on a TLC plate suggest a mixture of products and/or unreacted starting materials. Here’s a systematic approach to their identification:

  • Co-spotting: Spot your reaction mixture alongside the dibenzofuran starting material on the same TLC plate. One of the spots in your mixture should correspond to the starting material.

  • Relative Polarity: The product, this compound, is more polar than the starting dibenzofuran due to the ketone group. Therefore, the product spot will have a lower Rf value. Isomeric acetyldibenzofurans will likely have very similar Rf values, making them difficult to distinguish by TLC alone.

  • Visualization: Use a UV lamp to visualize the spots. Aromatic compounds like dibenzofuran and its acylated derivatives are typically UV active. Staining with an appropriate agent (e.g., potassium permanganate) can also help visualize non-UV active impurities.

Q3: My NMR spectrum shows more peaks than expected for pure this compound. How can I identify the impurities?

A3: The presence of extra peaks in your ¹H or ¹³C NMR spectrum indicates impurities. Here’s how to approach the analysis:

  • Starting Material: Compare your spectrum with the known spectrum of dibenzofuran. The characteristic aromatic signals of the starting material may be present.

  • Solvent Residues: Consult tables of common NMR solvent impurities to identify any residual solvents from your reaction or purification.

Q4: How can I minimize the formation of isomeric impurities during the synthesis?

A4: Controlling the regioselectivity of the Friedel-Crafts acylation is key to minimizing isomeric impurities. Consider the following strategies:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst can influence the isomer distribution. Experimenting with different Lewis acids (e.g., SnCl₄, ZnCl₂) or varying the stoichiometry of AlCl₃ may yield better results.

  • Solvent: The reaction solvent can play a role in the regioselectivity of the acylation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC until the starting material is consumed. Ensure the reaction is stirred efficiently and run for a sufficient amount of time.
Moisture Contamination Friedel-Crafts reactions are highly sensitive to moisture. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.
Suboptimal Catalyst Activity Use a fresh, high-purity Lewis acid catalyst. The activity of AlCl₃ can diminish with improper storage.
Product Loss During Workup Ensure complete quenching of the Lewis acid with ice-cold water or dilute acid. Extract the product thoroughly from the aqueous layer with a suitable organic solvent.
Issue 2: Difficulty in Purifying the Product
Possible Cause Suggested Solution
Co-elution of Isomers Isomers of acetyldibenzofuran often have similar polarities, making separation by standard column chromatography challenging. Use a high-performance silica gel and a carefully optimized eluent system with a shallow gradient. Preparative TLC or HPLC may be necessary for complete separation.
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, purification by column chromatography is the primary method. Ensure the removal of all solvent from the purified fractions under high vacuum.
Product Streaking on TLC/Column The ketone functional group can sometimes interact strongly with the silica gel. Adding a small amount of a slightly more polar solvent or a few drops of triethylamine to the eluent can sometimes improve the chromatography.

Experimental Protocols

Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general procedure and may require optimization.

Materials:

  • Dibenzofuran

  • Acetyl chloride or Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Ice

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 to 1.5 equivalents) in anhydrous DCM.

  • Cool the suspension in an ice bath.

  • Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of dibenzofuran (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • After the addition of the dibenzofuran solution, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Stir vigorously until all the aluminum salts are dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product can be identified by TLC analysis.

Visualizations

Logical Workflow for Troubleshooting Impurity Issues

troubleshooting_workflow Troubleshooting Impurity Issues in this compound Synthesis start Reaction Complete tlc Run TLC of Crude Mixture start->tlc multiple_spots Multiple Spots Observed? tlc->multiple_spots co_spot Co-spot with Starting Material multiple_spots->co_spot Yes nmr Acquire NMR of Crude/Purified Product multiple_spots->nmr No (Single Spot) identify_sm Identify Unreacted Starting Material co_spot->identify_sm identify_sm->nmr extra_peaks Unexpected Peaks in NMR? nmr->extra_peaks compare_sm_nmr Compare with Starting Material NMR extra_peaks->compare_sm_nmr Yes gcms Perform GC-MS Analysis extra_peaks->gcms No (Clean Spectrum) isomer_analysis Analyze Aromatic Region for Isomers compare_sm_nmr->isomer_analysis isomer_analysis->gcms multiple_peaks_gcms Multiple Peaks in GC-MS? gcms->multiple_peaks_gcms fragmentation_analysis Analyze Fragmentation Patterns to Differentiate Isomers multiple_peaks_gcms->fragmentation_analysis Yes optimize_purification Optimize Purification (e.g., Column Chromatography, Recrystallization) multiple_peaks_gcms->optimize_purification No (Single Peak) fragmentation_analysis->optimize_purification end Pure this compound optimize_purification->end

Caption: A flowchart outlining the logical steps for identifying and addressing common impurities encountered during the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Anhydrous Setup reagents 1. Add AlCl3 and Acetyl Chloride to DCM start->reagents add_dibenzofuran 2. Add Dibenzofuran Solution Dropwise reagents->add_dibenzofuran reaction 3. Stir at Room Temperature (Monitor by TLC) add_dibenzofuran->reaction workup 4. Quench with Ice/HCl and Extract with DCM reaction->workup wash 5. Wash Organic Layer (Acid, Water, Bicarbonate, Brine) workup->wash dry_concentrate 6. Dry and Concentrate to get Crude Product wash->dry_concentrate purification 7. Purify by Column Chromatography dry_concentrate->purification characterization 8. Characterize Pure Product (NMR, MS, etc.) purification->characterization end End: Pure this compound characterization->end

Caption: A step-by-step workflow for the synthesis and purification of this compound using Friedel-Crafts acylation.

References

Technical Support Center: Regioisomer Formation in Dibenzofuran Acylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of dibenzofuran acylation.

Frequently Asked Questions (FAQs)

Q1: What are the major regioisomers formed during the Friedel-Crafts acylation of dibenzofuran?

A1: The Friedel-Crafts acylation of unsubstituted dibenzofuran typically yields a mixture of regioisomers. The primary products result from electrophilic attack at the 2, 3, 1, and 4 positions. The general positional reactivity order is 2 > 3 > 1 ≥ 4.[1] Therefore, 2-acetyldibenzofuran is usually the major product, followed by the 3-acyl derivative. The formation of 1- and 4-acyl isomers is generally minor.

Q2: How does the choice of Lewis acid catalyst affect the regioselectivity of the reaction?

A2: The Lewis acid catalyst plays a crucial role in activating the acylating agent. While strong Lewis acids like aluminum chloride (AlCl₃) are commonly used, their high reactivity can sometimes lead to lower selectivity. In the acylation of related benzofuran systems, using ferric chloride (FeCl₃) has been reported to reduce the formation of unwanted isomers compared to stronger Lewis acids like AlCl₃ or stannic chloride (SnCl₄).[2] The choice and concentration of the Lewis acid can also influence the reaction by forming complexes with the substrate or product, thereby altering the electron density and steric environment of the dibenzofuran ring system.

Q3: Can the solvent choice influence the ratio of regioisomers formed?

A3: Yes, solvent effects can be very significant in controlling regioselectivity. For substituted dibenzofurans, a dramatic solvent effect has been observed. Nitrohydrocarbon solvents (e.g., nitrobenzene, nitroethane) tend to favor acylation at the 8-position, while chlorohydrocarbon solvents (e.g., dichloromethane, 1,2-dichloroethane) favor the 7-position.[3][4] This is attributed to the specific solvation of the intermediate σ-complex. While this data is for a substituted derivative, it strongly suggests that solvent polarity and coordinating ability are critical parameters to investigate for controlling isomer distribution in the acylation of unsubstituted dibenzofuran.

Q4: What is the general mechanism for the Friedel-Crafts acylation of dibenzofuran?

A4: The reaction proceeds via an electrophilic aromatic substitution mechanism. First, the Lewis acid catalyst (e.g., AlCl₃) coordinates to the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the dibenzofuran ring, forming a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland intermediate. Finally, a base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom that was attacked, restoring aromaticity and yielding the acylated dibenzofuran product and regenerating the catalyst.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Poor Regioselectivity / Mixture of Isomers - Reaction Conditions: Temperature, reaction time, and order of addition can influence selectivity. - Lewis Acid: The choice and amount of Lewis acid can affect the outcome. - Solvent: The solvent polarity and coordinating ability can significantly alter the isomer ratio.[3]- Optimize Temperature: Run the reaction at a lower temperature to favor the thermodynamically more stable product, which is often the 2-isomer. - Vary Lewis Acid: Screen different Lewis acids such as FeCl₃, ZnCl₂, or milder options if a less reactive acylating agent is used. Consider using a solid-supported acid catalyst for easier separation and potentially higher selectivity. - Solvent Screening: Conduct small-scale reactions in a variety of solvents with different polarities, such as nitrobenzene, carbon disulfide, dichloromethane, and 1,2-dichloroethane, to determine the optimal solvent for the desired regioisomer.
Low Yield of Acylated Product - Incomplete Reaction: Insufficient reaction time or temperature. - Deactivated Substrate: The presence of electron-withdrawing groups on the dibenzofuran ring can hinder the reaction. - Catalyst Inactivation: Moisture in the reaction can deactivate the Lewis acid catalyst.- Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC-MS to ensure it goes to completion. - Use a Stronger Lewis Acid: If the substrate is deactivated, a more potent Lewis acid like AlCl₃ might be necessary. - Ensure Anhydrous Conditions: Use freshly distilled solvents and dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Polyacylated Products - Excess Acylating Agent: Using a large excess of the acylating agent can lead to multiple acyl groups being added to the ring. - High Reaction Temperature: More forcing conditions can promote polysubstitution.- Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the acylating agent. - Lower the Temperature: Perform the reaction at a reduced temperature to minimize over-acylation.
Difficulty in Separating Regioisomers - Similar Polarity: The regioisomers often have very similar polarities, making chromatographic separation challenging.- Optimize Chromatography: Use a long column with a shallow solvent gradient for flash chromatography. Consider using a different stationary phase (e.g., alumina) or a different solvent system. - Recrystallization: Attempt to selectively recrystallize one of the isomers from a suitable solvent or solvent mixture. - Derivatization: In some cases, derivatizing the mixture (e.g., reduction of the ketone) may alter the physical properties enough to allow for easier separation.

Data Presentation

Table 1: Influence of Reaction Parameters on Regioisomer Distribution in Dibenzofuran Acylation (Illustrative)

Parameter Condition A Condition B Expected Outcome Reference
Acylating Agent Acetyl ChlorideBenzoyl ChlorideThe reactivity order (2 > 3 > 1 ≥ 4) is generally maintained, but steric hindrance from a bulkier acyl group may slightly alter the isomer ratios.
Lewis Acid AlCl₃ (strong)FeCl₃ (milder)FeCl₃ may lead to a cleaner reaction with a lower proportion of minor isomers compared to AlCl₃.
Solvent DichloromethaneNitrobenzeneBased on studies of substituted dibenzofurans, non-coordinating polar solvents like nitrobenzene may favor acylation at different positions compared to halogenated solvents.
Temperature 0 °CRoom TemperatureLower temperatures generally favor the formation of the thermodynamically preferred isomer (typically the 2-acyl product).General Principle

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acetylation of Dibenzofuran

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add a dry, inert solvent (e.g., dichloromethane or nitrobenzene) to the flask and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Dissolve dibenzofuran (1.0 eq.) in the same dry solvent and add it to the stirred suspension. Subsequently, add acetyl chloride (1.05 eq.) dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to separate the regioisomers.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + [AlCl₄]⁻ (Acylium Ion) AcylChloride->AcyliumIon Coordination & Cleavage LewisAcid AlCl₃ LewisAcid->AcylChloride SigmaComplex σ-Complex (Resonance Stabilized) AcyliumIon->SigmaComplex Dibenzofuran Dibenzofuran Dibenzofuran->SigmaComplex Nucleophilic Attack Product Acyl-Dibenzofuran SigmaComplex->Product Proton Removal & Aromaticity Restoration Base [AlCl₄]⁻ Base->SigmaComplex Byproducts HCl + AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation on Dibenzofuran.

Troubleshooting_Workflow cluster_optimization Optimization Strategies start Experiment: Dibenzofuran Acylation check_regio Analyze Product Mixture (GC-MS, NMR) start->check_regio desired_regio Desired Regioisomer is Major Product? check_regio->desired_regio optimize Troubleshooting Required desired_regio->optimize No success Proceed with Synthesis desired_regio->success Yes temp Adjust Temperature optimize->temp solvent Screen Solvents optimize->solvent lewis_acid Vary Lewis Acid optimize->lewis_acid temp->check_regio Re-evaluate solvent->check_regio Re-evaluate lewis_acid->check_regio Re-evaluate

Caption: Troubleshooting workflow for resolving regioisomer formation.

References

stability issues of 2-Acetyldibenzofuran under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Acetyldibenzofuran under various experimental conditions.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Compound degradation observed during purification by silica gel chromatography.

  • Question: I am observing significant loss of my this compound sample during purification on a silica gel column. What could be the cause and how can I prevent it?

    • Troubleshooting Steps:

      • Minimize Contact Time: Do not let the compound sit on the silica gel for extended periods.

      • Use Deactivated Silica: Consider using silica gel that has been deactivated with a base, such as triethylamine, mixed in with your solvent system. A common practice is to add 0.1-1% triethylamine to the eluent.

      • Alternative Chromatography: If the issue persists, consider alternative purification methods such as neutral alumina chromatography or recrystallization.

Issue 2: Sample discoloration or degradation upon storage.

  • Question: My solid sample of this compound has turned yellow/brown upon storage, and I suspect it has degraded. What are the optimal storage conditions?

  • Answer: Discoloration can be an indication of degradation, possibly due to light exposure or oxidation. While specific photostability data for this compound is scarce, related compounds like 2-nitrodibenzofuran are known to be light-sensitive.

    • Recommended Storage Protocol:

      • Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.

      • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

      • Low Temperature: Store at a low temperature, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to minimize thermal degradation.

Issue 3: Inconsistent results in biological assays.

  • Question: I am getting inconsistent results when using a stock solution of this compound in my biological assays. Could the compound be unstable in my solvent?

  • Answer: The stability of this compound in solution can be dependent on the solvent and storage conditions.

    • Troubleshooting Workflow:

      G A Inconsistent Assay Results B Prepare Fresh Stock Solution A->B C Assess Purity of Solid Material (e.g., by LC-MS) A->C D Choose Appropriate Solvent (e.g., DMSO, DMF) B->D E Store Solution Properly (Protected from light, low temperature) D->E F Test Solution Stability Over Time E->F F->B If unstable, prepare fresh for each use G Consistent Results F->G If stable

      Caption: Troubleshooting workflow for inconsistent assay results.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected thermal stability of this compound?

  • Q2: Is this compound sensitive to acidic or basic conditions?

    • A2: There is no direct experimental data on the stability of this compound under acidic or basic conditions. However, as a general precaution, it is recommended to maintain a neutral pH when working with the compound in aqueous solutions, as both strongly acidic and basic conditions can potentially promote hydrolysis or other degradation pathways.

  • Q3: What are the recommended solvents for dissolving and storing this compound?

    • A3: this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents. For biological assays, DMSO is a common choice for preparing stock solutions. It is recommended to prepare stock solutions at a high concentration and store them at low temperatures, protected from light. The stability in aqueous buffers over time should be experimentally verified.

  • Q4: Are there any known degradation pathways for this compound?

    • A4: Specific degradation pathways for this compound under experimental conditions are not well-documented in the literature. However, based on the structure of dibenzofuran, potential degradation could involve enzymatic or chemical oxidation of the furan ring, similar to the biodegradation pathways of the parent compound which can lead to ring-opening.

      G cluster_0 Potential Degradation A This compound B Oxidative/Hydrolytic Conditions A->B C Ring-Opened Products B->C D Other Degradants B->D

      Caption: Potential degradation pathways of this compound.

Data Summary

Due to the limited publicly available quantitative stability data for this compound, the following table provides general recommendations for handling and storage to minimize potential degradation.

Condition Recommendation Rationale
Storage (Solid) Store at 2-8°C or -20°C, protected from light, under an inert atmosphere.To minimize thermal and photo-degradation, and oxidation.
Storage (Solution) Store in a tightly sealed container at -20°C or -80°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.To maintain solution integrity and prevent degradation.
pH (Aqueous Sol.) Maintain a neutral pH (around 7).To avoid potential acid or base-catalyzed degradation.
Purification Use rapid chromatographic techniques. Consider deactivated silica or alternative methods if degradation is observed.To minimize contact time with potentially reactive stationary phases.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability

  • Stock Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 10 mM).

  • Working Solution Preparation: Dilute the stock solution to a typical experimental concentration in the desired buffer or media.

  • Incubation: Incubate the working solution under various conditions to be tested (e.g., different temperatures, light exposure).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Evaluation: Compare the peak area of this compound at different time points to the initial time point (T=0) to determine the percentage of the compound remaining.

Protocol 2: Recommended Handling Procedure

  • Weighing and Dissolving: Handle the solid compound in an area with minimal light exposure. Use a high-quality solvent to prepare solutions.

  • Filtration: If necessary, filter the solution through a compatible filter (e.g., PTFE syringe filter for organic solvents).

  • Storage: Immediately after preparation, store the solution in an appropriate container (e.g., amber glass vial) at a low temperature and protected from light.

  • Usage: When using the solution, allow it to come to room temperature before opening to prevent condensation. Use a fresh aliquot for each experiment to avoid contamination and degradation of the main stock.

Technical Support Center: Overcoming Low Solubility of 2-Acetyldibenzofuran in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low aqueous solubility of 2-Acetyldibenzofuran.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?

A1: The inherent hydrophobicity of this compound leads to poor aqueous solubility. The first and simplest approach is to use a co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%, ideally <0.1%) to not affect your experimental system. Always include a vehicle control with the same final concentration of the co-solvent in your experiments.[1][2]

Q2: I'm observing precipitation of this compound even after using a co-solvent. What are my next options?

A2: If precipitation occurs upon dilution of the co-solvent stock, you can explore several advanced solubilization techniques. These include the use of cyclodextrins, surfactants, or formulating the compound as a solid dispersion or nanoemulsion.[3][4][5] The choice of method will depend on your specific experimental requirements, such as the desired final concentration and the tolerance of your assay to various excipients.

Q3: How can cyclodextrins help improve the solubility of this compound?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules like this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

Q4: What role do surfactants play in solubilizing hydrophobic compounds like this compound?

A4: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap insoluble compounds like this compound, effectively increasing their concentration in the aqueous phase. Non-ionic surfactants such as Tween® 80 or Pluronic® F68 are often preferred due to their lower toxicity in biological systems.

Q5: Can adjusting the pH of my buffer improve the solubility of this compound?

A5: The solubility of ionizable compounds can be significantly influenced by pH. However, this compound is a neutral molecule and lacks easily ionizable functional groups. Therefore, pH adjustment is unlikely to have a significant impact on its aqueous solubility.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock The compound's solubility limit in the final aqueous buffer is exceeded.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (if tolerated by the assay). 3. Employ a more effective solubilization technique like cyclodextrin complexation or surfactant-based formulations.
Inconsistent results between experiments The compound is not fully dissolved, leading to variations in the effective concentration.1. Ensure the stock solution is clear and free of particulates before each use. 2. Use sonication or gentle warming to aid dissolution in the stock solvent. 3. Prepare fresh dilutions for each experiment.
Vehicle control shows unexpected activity The co-solvent or other excipients are interfering with the assay.1. Lower the final concentration of the co-solvent or excipient. 2. Test alternative co-solvents (e.g., ethanol, PEG 400). 3. If using cyclodextrins or surfactants, ensure they are used at concentrations that do not affect the biological system.
Low bioavailability in in vivo studies Poor aqueous solubility leading to limited absorption.1. Formulate this compound as a solid dispersion or a nanoemulsion to improve its dissolution rate and bioavailability. 2. Consider parenteral administration using a solubilized formulation.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Preparation of Cyclodextrin Paste: Weigh a specific amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) and place it in a mortar. Add a small volume of a 50:50 (v/v) water-ethanol solution to form a thick, uniform paste.

  • Incorporation of this compound: Add the pre-weighed this compound to the cyclodextrin paste.

  • Kneading: Triturate the mixture thoroughly for 30-60 minutes. The mixture should maintain a paste-like consistency. If necessary, add a small amount of the water-ethanol solution.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverization and Storage: Grind the dried complex into a fine powder and store it in a desiccator.

Protocol 2: Formulation of a this compound Nanoemulsion (High-Pressure Homogenization)
  • Preparation of the Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at a predetermined concentration. Gentle heating may be required.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween® 80) and a co-surfactant (e.g., propylene glycol).

  • Formation of the Primary Emulsion: Add the oil phase to the aqueous phase dropwise while continuously stirring with a high-speed mechanical stirrer.

  • High-Pressure Homogenization: Pass the primary emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure to reduce the droplet size to the nanometer range.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index, and zeta potential.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Solubilization Strategies cluster_application Application Problem Low Aqueous Solubility of This compound CoSolvent Co-solvents (e.g., DMSO) Problem->CoSolvent Initial Approach Cyclodextrin Cyclodextrin Inclusion Complex Problem->Cyclodextrin Advanced Approach Surfactant Surfactant Micelles (e.g., Tween® 80) Problem->Surfactant Advanced Approach SolidDispersion Solid Dispersion Problem->SolidDispersion Formulation Approach Nanoemulsion Nanoemulsion Problem->Nanoemulsion Formulation Approach Application Aqueous-Based Experiments CoSolvent->Application Cyclodextrin->Application Surfactant->Application SolidDispersion->Application Nanoemulsion->Application

Caption: Workflow for addressing the low solubility of this compound.

cyclodextrin_mechanism cluster_reactants Components cluster_product Result Drug This compound (Hydrophobic) Complex Inclusion Complex (Water-Soluble) Drug->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

References

Technical Support Center: Spectroscopic Analysis of 2-Acetyldibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the spectroscopic analysis of 2-Acetyldibenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic characteristics of this compound?

A1: this compound is an aromatic ketone containing a dibenzofuran moiety. Its spectroscopic data will reflect these structural features. The Infrared (IR) spectrum should show characteristic peaks for a carbonyl group (C=O) and aromatic C-H and C=C bonds. The Nuclear Magnetic Resonance (NMR) spectra will display signals in the aromatic region corresponding to the protons and carbons of the dibenzofuran ring system, along with signals for the acetyl group. The Mass Spectrum (MS) will show a molecular ion peak corresponding to its molecular weight and fragmentation patterns typical for aromatic ketones.

Q2: I am having trouble dissolving this compound for NMR analysis. What solvents are recommended?

A2: Due to its aromatic and relatively nonpolar structure, this compound should be soluble in common deuterated organic solvents. Chloroform-d (CDCl₃) is a standard choice for initial trials. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[1] It is crucial to use a solvent that does not have signals overlapping with the analyte's peaks of interest.[1]

Q3: My FT-IR spectrum has a very broad peak in the 3200-3500 cm⁻¹ region, obscuring other signals. What could be the cause?

A3: A broad peak in this region is typically due to O-H stretching, which indicates the presence of water or alcohol contamination in your sample or the KBr pellet (if used).[2][3] Ensure your sample is completely dry and store KBr in a desiccator to prevent moisture absorption.[2]

Q4: The baseline of my FT-IR spectrum is noisy or drifting. How can I improve it?

A4: A noisy or drifting baseline can result from several factors, including instrument instability, atmospheric interference (especially from CO₂), or a dirty ATR crystal. To resolve this, allow the instrument to stabilize, purge the sample chamber with a dry gas like nitrogen, and ensure the ATR crystal is clean before running a background and your sample.

Q5: In the mass spectrum, I am not observing the molecular ion peak. What could be the reason?

A5: For some molecules, the molecular ion can be unstable and fragment immediately after ionization, leading to a very weak or absent molecular ion peak. This is particularly true for certain ionization techniques. Consider using a softer ionization method if available. Also, ensure proper tuning of the mass spectrometer.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-17.5 - 7.7d8.0 - 9.0
H-38.0 - 8.2d1.5 - 2.5
H-47.6 - 7.8ddd8.0 - 9.0, 7.0 - 8.0, 1.0 - 2.0
H-67.4 - 7.6ddd8.0 - 9.0, 7.0 - 8.0, 1.0 - 2.0
H-77.3 - 7.5t7.0 - 8.0
H-87.9 - 8.1d7.0 - 8.0
H-97.5 - 7.7d7.0 - 8.0
-COCH₃2.6 - 2.8s-

Disclaimer: This is a predicted spectrum based on known chemical shifts for similar aromatic ketones and dibenzofuran structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C=O195 - 205
Aromatic C-O155 - 165
Aromatic C-C110 - 150
-COCH₃25 - 35

Disclaimer: This is a predicted spectrum based on known chemical shifts for aromatic ketones and dibenzofuran structures.

Table 3: Predicted FT-IR Peak Assignments for this compound
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium
1680 - 1660C=O Stretch (Aryl Ketone)Strong
1600 - 1450Aromatic C=C StretchMedium to Strong
1300 - 1000C-O-C Stretch (Dibenzofuran)Strong
900 - 675Aromatic C-H Bend (Out-of-plane)Strong

Disclaimer: These are predicted peak ranges based on typical values for aromatic ketones and dibenzofurans.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueProposed Fragment
210[M]⁺ (Molecular Ion)
195[M - CH₃]⁺
167[M - COCH₃]⁺
139[Dibenzofuran - H]⁺

Disclaimer: This is a predicted fragmentation pattern based on the fragmentation of similar 2-aroylbenzofurans.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

    • Filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter.

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent residual peak.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • For ¹³C NMR, use a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • Clean the ATR crystal and press thoroughly after the measurement.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Further dilute this stock solution to the appropriate concentration for the specific mass spectrometer being used.

  • Instrument Setup and Data Acquisition:

    • Choose an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while softer techniques like Electrospray Ionization (ESI) may be used to emphasize the molecular ion.

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC, or LC).

    • Acquire the mass spectrum over an appropriate m/z range.

    • If fragmentation analysis is desired, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Troubleshooting Guides

NMR Spectroscopy Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Broad peaksPoor shimming; Sample too concentrated; Presence of paramagnetic impurities.Re-shim the instrument; Dilute the sample; Purify the sample to remove metal contaminants.
Overlapping peaks in the aromatic regionInsufficient magnetic field strength; Inappropriate solvent.Use a higher field NMR spectrometer if available; Try a different deuterated solvent (e.g., benzene-d₆) which can induce different chemical shifts.
Unexpected peaks in the spectrumContaminated NMR tube or solvent; Presence of residual solvent from synthesis/purification.Use a clean, dry NMR tube and fresh, high-quality deuterated solvent; Ensure the sample is thoroughly dried under high vacuum to remove residual solvents.
FT-IR Spectroscopy Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No peaks or very weak signalPoor sample-to-crystal contact (ATR); Sample too dilute (solution).Re-apply the sample and ensure adequate pressure is applied with the ATR press; Concentrate the solution or use a longer pathlength cell.
Distorted peak shapesDetector saturation (peaks are flat at the bottom); Incorrect baseline correction.Use less sample or reduce the signal intensity; Re-process the spectrum with appropriate baseline correction.
Sharp, strong peaks around 2350 cm⁻¹Atmospheric CO₂ in the beam path.Purge the instrument with a dry, inert gas (e.g., nitrogen); Collect a fresh background spectrum.
Mass Spectrometry Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No signal or low ion intensitySample concentration is too low; Inefficient ionization; Instrument not properly tuned.Increase the sample concentration; Optimize ionization source parameters (e.g., temperature, voltages); Tune and calibrate the mass spectrometer.
Inconsistent fragmentation patternFluctuating collision energy in MS/MS; Presence of co-eluting impurities.Ensure stable collision energy settings; Improve chromatographic separation to isolate the compound of interest.
Contamination peaks in the spectrumContaminated solvent or sample vial; Carryover from a previous injection.Use high-purity solvents and clean vials; Run blank injections between samples to clean the system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (if necessary) dissolve->filter nmr NMR Analysis filter->nmr ftir FT-IR Analysis filter->ftir ms MS Analysis filter->ms nmr_data ¹H & ¹³C NMR Spectra nmr->nmr_data ftir_data IR Spectrum ftir->ftir_data ms_data Mass Spectrum ms->ms_data

Caption: General experimental workflow for the spectroscopic analysis of this compound.

troubleshooting_logic cluster_sample_issues Sample Issues cluster_instrument_issues Instrument Issues cluster_parameter_issues Parameter Issues start Problem with Spectrum check_sample Is sample pure and properly prepared? start->check_sample check_instrument Is the instrument functioning correctly? check_sample->check_instrument Yes impure Impure Sample check_sample->impure No improper_prep Improper Preparation (e.g., wet, wrong solvent) check_sample->improper_prep No check_parameters Are the acquisition parameters appropriate? check_instrument->check_parameters Yes needs_cal Needs Calibration/Tuning check_instrument->needs_cal No dirty_source Dirty Source/Optics check_instrument->dirty_source No wrong_settings Incorrect Settings (e.g., acquisition time, energy) check_parameters->wrong_settings No solution Consult Instrument Manual or Expert User check_parameters->solution Yes impure->solution improper_prep->solution needs_cal->solution dirty_source->solution wrong_settings->solution

Caption: A logical decision tree for troubleshooting common spectroscopic issues.

References

Validation & Comparative

Validating the Biological Activity of 2-Acetyldibenzofuran In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of 2-Acetyldibenzofuran, a member of the benzofuran and dibenzofuran family of heterocyclic compounds, understanding its biological activity is paramount. While direct in vitro studies on this compound are not extensively documented in publicly available literature, the broader classes of benzofurans and dibenzofurans are known to exhibit a range of significant biological effects.[1][2][3][4] This guide provides a framework for the in vitro validation of this compound's potential biological activities by comparing it with other relevant compounds from the same chemical family and detailing the requisite experimental protocols.

Based on the known activities of its parent structures, two key potential biological activities for this compound are acetylcholinesterase inhibition and anti-inflammatory effects.

Acetylcholinesterase Inhibition: A Potential Application in Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's disease and other neurological disorders.[5] Several benzofuran derivatives have been identified as potent AChE inhibitors.

Comparative In Vitro Data for Acetylcholinesterase Inhibitors

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of various benzofuran derivatives, which can serve as a benchmark for evaluating this compound.

CompoundAChE IC50 (µM)Reference CompoundReference Compound IC50 (µM)Source
Compound 20 (2-arylbenzofuran derivative)0.086 ± 0.01Donepezil0.085 ± 0.01
PhysostigmineNot specified in the provided text--
DonepezilNot specified in the provided text--
Rivastigmine71.1--
S-I 2614Rivastigmine71.1
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

A widely used method for screening AChE inhibitors is the colorimetric assay developed by Ellman.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.

Procedure:

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • AChE enzyme solution

    • Test compound (this compound) and reference inhibitor solutions at various concentrations.

  • Assay in a 96-well plate:

    • Add the phosphate buffer, DTNB solution, and the test compound solution to each well.

    • Add the AChE enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at 23°C).

    • Add the ATCI substrate solution to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 410-412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for AChE Inhibition Assay

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Protocol (96-well plate) cluster_measurement Data Acquisition & Analysis P_Buffer Phosphate Buffer (pH 8.0) Add_Reagents Add Buffer, DTNB, and Test Compound DTNB DTNB Solution ATCI ATCI Solution (Substrate) Start_Reaction Add ATCI to Initiate Reaction ATCI->Start_Reaction AChE AChE Solution (Enzyme) Preincubation Add AChE and Pre-incubate AChE->Preincubation Test_Cmpd Test Compound (e.g., this compound) Test_Cmpd->Add_Reagents Add_Reagents->Preincubation 10 min @ 23°C Preincubation->Start_Reaction Measure_Abs Measure Absorbance at 412 nm Start_Reaction->Measure_Abs Kinetic Reading Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Workflow for the in vitro acetylcholinesterase inhibition assay.

Anti-inflammatory Activity: Investigating a Common Benzofuran Property

Inflammation is a biological response implicated in numerous diseases. Benzofuran derivatives have been reported to possess anti-inflammatory properties. In vitro assays for anti-inflammatory activity often involve assessing the inhibition of protein denaturation and the stabilization of cell membranes.

Comparative In Vitro Data for Anti-inflammatory Agents

The following table presents data for known anti-inflammatory drugs and plant extracts, which can be used for comparison with this compound.

Compound/ExtractAssay TypeIC50/EC50 (µg/mL)Reference CompoundReference Compound IC50 (µg/mL)Source
CFR Methanol ExtractNot specified in the provided text1905 ± 119Indomethacin10288 ± 212
Passiflora edulis leaf extractHemolysis Inhibition>100--
Olax zeylanica leaf extractHemolysis Inhibition>100--
Ficus racemosa hot water extractEgg Albumin DenaturationSignificant inhibition at 1000Ibuprofen, Prednisolone-
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

Principle: Protein denaturation is a characteristic feature of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a solution of egg albumin or BSA in a suitable buffer.

    • Prepare various concentrations of the test compound (this compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium, acetylsalicylic acid).

  • Incubation:

    • Mix the protein solution with the test compound or standard drug.

    • Incubate the mixture at a physiological temperature (e.g., 37°C) for a short period (e.g., 20 minutes).

    • Induce denaturation by heating at a higher temperature (e.g., 51-70°C) for a defined time (e.g., 20-30 minutes).

  • Measurement:

    • After cooling, measure the turbidity of the solutions spectrophotometrically at around 660 nm.

  • Data Analysis:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

    • The IC50 value is determined from the dose-response curve.

Potential Signaling Pathway Involvement

While the direct signaling pathways affected by this compound are yet to be elucidated, related compounds have been shown to interact with key cellular signaling cascades. For instance, some benzopyran derivatives exert their effects through the GPR30/EGFR signaling pathway. Additionally, the Erk1/2 signaling pathway, which is crucial for cell proliferation and survival, can be modulated by various compounds and is a relevant target to investigate.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR30 GPR30 EGFR EGFR GPR30->EGFR Transactivates PI3K PI3K EGFR->PI3K Erk1_2 Erk1/2 EGFR->Erk1_2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CREB CREB mTOR->CREB c_jun c-jun Erk1_2->c_jun c_fos c-fos Erk1_2->c_fos Proliferation Cell Proliferation & Survival CREB->Proliferation c_jun->Proliferation c_fos->Proliferation Benzopyran Benzopyran Derivative Benzopyran->GPR30 Binds/Activates

References

Lack of Specific Data for 2-Acetyldibenzofuran Necessitates Broader Comparison of Dibenzofuran and Benzofuran Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific experimental data on the antifungal activity of 2-Acetyldibenzofuran. While the broader class of dibenzofurans is recognized for its antimicrobial properties, quantitative data, such as Minimum Inhibitory Concentration (MIC) values for this compound against key fungal pathogens, are not presently available in published research.[1] Consequently, a direct comparison of this compound with established antifungal agents is not feasible.

This guide, therefore, provides a comparative analysis of the antifungal potential of the broader chemical classes to which this compound belongs: dibenzofuran and benzofuran derivatives. This comparison is based on available data for representative compounds from these classes against common fungal pathogens and established antifungal drugs.

Quantitative Antifungal Activity

The antifungal efficacy of various compounds is commonly quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the available MIC values for several benzofuran and dibenzofuran derivatives against clinically relevant fungal species, alongside data for standard antifungal agents for comparison. It is important to note that these are not direct comparisons with this compound.

Table 1: In Vitro Antifungal Activity of Benzofuran Derivatives against Candida albicans

Compound/DrugMIC (µg/mL)Reference
Benzofuran Derivative (RO-09-4609)In Vitro Activity[2]
Benzofuran Derivative (RO-09-4879)In Vivo Activity[2]
Amphotericin B0.5 - 2[3][4]
Fluconazole0.25 - 2N/A

Table 2: In Vitro Antifungal Activity of Dibenzofuran Derivatives against Candida albicans

Compound/DrugAntifungal EfficiencyReference
Dibenzofuran bis(bibenzyl)sModerate
Amphotericin BMIC: 0.5 - 2 µg/mL

Table 3: In Vitro Antifungal Activity of Benzofuran Derivatives against Aspergillus fumigatus

Compound/DrugAntifungal ActivityReference
Benzofuran DerivativesSignificant
Amphotericin BMIC: 0.5 - 2 µg/mLN/A
VoriconazoleMIC: 0.25 - 1 µg/mLN/A

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for assessing the antifungal activity of a compound. The following is a generalized protocol based on the broth microdilution method, a standard procedure for antifungal susceptibility testing.

Broth Microdilution Method for Antifungal Susceptibility Testing

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a standardized concentration (typically 0.5 McFarland standard).

  • Preparation of Antifungal Agent Dilutions: The test compound (e.g., a benzofuran derivative) and control antifungal agents are serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. Control wells containing only the growth medium and the fungal suspension (positive control) and wells with only the medium (negative control) are included.

  • Incubation: The inoculated plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (24-48 hours for yeasts, longer for some molds).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.

Potential Mechanisms of Action of Benzofuran and Dibenzofuran Derivatives

While the precise mechanism of action for this compound is unknown, studies on related benzofuran derivatives suggest potential antifungal mechanisms that differ from those of conventional agents.

  • Disruption of Calcium Homeostasis: Some benzofuran derivatives have been shown to mobilize intracellular calcium (Ca2+), which can disrupt cellular signaling pathways and lead to fungal cell death.

  • Inhibition of N-Myristoyltransferase (Nmt): Certain benzofuran derivatives act as inhibitors of fungal N-myristoyltransferase, an enzyme essential for the modification of proteins involved in various cellular processes, including signal transduction and membrane targeting.

These potential mechanisms are distinct from the modes of action of major antifungal drug classes:

  • Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, leading to the formation of pores and leakage of cellular contents.

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.

Visualizing Potential Antifungal Mechanisms

The following diagrams illustrate the potential signaling pathways affected by benzofuran derivatives in comparison to the established mechanisms of standard antifungal agents.

Antifungal_Mechanisms cluster_benzofuran Potential Benzofuran Derivative Mechanisms cluster_standard Standard Antifungal Mechanisms Benzofuran Benzofuran Ca2_Mobilization Intracellular Ca2+ Mobilization Benzofuran->Ca2_Mobilization Nmt_Inhibition N-Myristoyltransferase Inhibition Benzofuran->Nmt_Inhibition Disrupted_Signaling Disrupted Cellular Signaling Ca2_Mobilization->Disrupted_Signaling Protein_Function_Loss Loss of Protein Function Nmt_Inhibition->Protein_Function_Loss Fungal_Cell_Death_B Fungal Cell Death Disrupted_Signaling->Fungal_Cell_Death_B Protein_Function_Loss->Fungal_Cell_Death_B Polyenes Polyenes Ergosterol_Binding Ergosterol Binding (Cell Membrane) Polyenes->Ergosterol_Binding Azoles Azoles Ergosterol_Synthesis_Inhibition Ergosterol Synthesis Inhibition Azoles->Ergosterol_Synthesis_Inhibition Echinocandins Echinocandins Glucan_Synthesis_Inhibition β-(1,3)-Glucan Synthesis Inhibition (Cell Wall) Echinocandins->Glucan_Synthesis_Inhibition Membrane_Disruption Membrane Disruption Ergosterol_Binding->Membrane_Disruption Ergosterol_Synthesis_Inhibition->Membrane_Disruption Cell_Wall_Instability Cell Wall Instability Glucan_Synthesis_Inhibition->Cell_Wall_Instability Fungal_Cell_Death_S Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death_S Cell_Wall_Instability->Fungal_Cell_Death_S

Caption: Comparative overview of potential antifungal mechanisms.

Experimental_Workflow Start Start: Antifungal Susceptibility Testing Inoculum_Prep 1. Prepare Standardized Fungal Inoculum Start->Inoculum_Prep Compound_Dilution 2. Serially Dilute Test Compounds and Controls in 96-Well Plate Inoculum_Prep->Compound_Dilution Inoculation 3. Inoculate Wells with Fungal Suspension Compound_Dilution->Inoculation Incubation 4. Incubate at 35-37°C for 24-72 hours Inoculation->Incubation MIC_Reading 5. Read Plates to Determine MIC (Lowest Concentration with No Visible Growth) Incubation->MIC_Reading End End: MIC Value Obtained MIC_Reading->End

Caption: Generalized workflow for MIC determination.

References

Efficacy of Benzofuran and Dibenzofuran Derivatives as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of select benzofuran and dibenzofuran derivatives against their target kinases, benchmarked against established, well-characterized kinase inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decision-making in drug discovery and development.

Quantitative Comparison of Kinase Inhibitor Potency

The following tables summarize the in vitro potency (IC50 values) of the selected benzofuran and dibenzofuran derivatives against their respective kinase targets, alongside the potencies of well-established kinase inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Table 1: Comparison of Aurora B Kinase Inhibitors

CompoundClassTarget KinaseIC50 (nM)
S6Benzofuran DerivativeAurora BNot explicitly quantified in cited literature
Barasertib (AZD1152-HQPA)PyrazoloquinazolineAurora B0.37
Danusertib (PHA-739358)Pyrrolo-pyrazoleAurora B79[1]

Table 2: Comparison of Pim-1 Kinase Inhibitors

CompoundClassTarget KinaseIC50 (nM)
Compound 44Dibenzofuran DerivativePim-1Potent inhibitor, specific IC50 not detailed
AZD1208Imidazo[1,2-b]pyridazinePim-10.4[2]
PIM447 (LGH447)PicolinamidePim-1Ki of 0.006[3]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of novel therapeutic compounds. The following are detailed methodologies for in vitro kinase inhibition assays, based on the widely used ADP-Glo™ Kinase Assay format.

In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol outlines the steps to measure the inhibitory activity of a compound against Aurora B kinase.

Materials:

  • Recombinant human Aurora B kinase

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (e.g., Benzofuran derivative S6) and known inhibitor (e.g., Barasertib)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer with a final DMSO concentration not exceeding 1%.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of inhibitor solution or DMSO for control.

    • 2 µL of Aurora B kinase solution.

    • 2 µL of a mixture of MBP substrate and ATP.

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Normalize the data against controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol details the procedure for assessing the inhibitory effect of a compound on Pim-1 kinase activity.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide (e.g., derived from BAD)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (e.g., Dibenzofuran derivative 44) and known inhibitor (e.g., AZD1208)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer, ensuring the final DMSO concentration is 1% or less.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 1 µL of the inhibitor solution or DMSO control.

    • 2 µL of Pim-1 kinase solution.

    • 2 µL of a pre-mixed solution of the substrate peptide and ATP.

  • Kinase Reaction: Incubate the reaction mixture at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable model.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the biological context of the targeted kinases, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Incubation Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Prep Kinase_Prep->Reaction_Setup Stop_Reaction Add ADP-Glo™ Reagent Reaction_Setup->Stop_Reaction 60 min Generate_Signal Add Kinase Detection Reagent Stop_Reaction->Generate_Signal 40 min Read_Plate Measure Luminescence Generate_Signal->Read_Plate 30 min IC50_Calc IC50 Determination Read_Plate->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.

aurora_b_pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates Spindle_Assembly Spindle Assembly Checkpoint Aurora_B->Spindle_Assembly Cytokinesis_Node Cytokinesis Regulation Aurora_B->Cytokinesis_Node Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation Inhibitor Aurora B Inhibitor (e.g., Benzofuran S6) Inhibitor->Aurora_B

Caption: Simplified signaling pathway of Aurora B kinase during mitosis and the point of inhibition.

References

HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for accurate and reliable quantification of compounds of interest. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Acetyldibenzofuran, a key heterocyclic ketone.

Principle of a Method

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is a versatile technique suitable for a wide array of analytes, including those that are non-volatile or thermally sensitive. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds that can be vaporized without undergoing decomposition. GC-MS combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Comparative Performance

To illustrate the potential performance of each technique for the analysis of this compound, the following table summarizes typical validation parameters for the analysis of a structurally related benzofuran derivative. These values should be considered as a guideline for method development and validation.

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 5 - 30 ng/mL0.05 - 0.5 ng/mL
Sample Throughput ModerateHigh (with autosampler)
Derivatization Not typically requiredMay be required to improve volatility
Strengths Suitable for non-volatile and thermally labile compounds; robust quantification.High sensitivity and selectivity; excellent for impurity profiling.
Weaknesses Lower sensitivity compared to GC-MS; potential for matrix effects.Requires analyte to be volatile and thermally stable; potential for thermal degradation.

Experimental Protocols

Detailed methodologies for hypothetical HPLC and GC-MS analysis of this compound are provided below, based on established methods for similar aromatic ketones.

Proposed HPLC-UV Method

This method is designed for the robust quantification of this compound in various sample matrices.

  • Instrumentation: HPLC system equipped with a UV-Vis detector, binary pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile).

    • Use sonication to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Proposed GC-MS Method

This method is ideal for the sensitive detection and quantification of this compound, particularly for trace-level analysis and impurity profiling.

  • Instrumentation: GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature of 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, perform a derivatization step to increase volatility and improve chromatographic peak shape.

    • Inject an appropriate volume (e.g., 1 µL) into the GC system.

Method Selection and Workflow Visualization

The decision between HPLC and GC-MS for the analysis of this compound should be guided by the specific analytical goals. For routine quality control and quantification of the primary component, HPLC is often a robust and reliable choice. For comprehensive impurity profiling and identification of trace-level contaminants, the superior sensitivity and selectivity of GC-MS make it the preferred technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter hplc HPLC System (C18 Column) filter->hplc detector UV-Vis Detector hplc->detector chromatogram Generate Chromatogram detector->chromatogram quantify Quantify Analyte chromatogram->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent derivatize Derivatization (Optional) dissolve->derivatize gc GC System (Capillary Column) derivatize->gc ms Mass Spectrometer gc->ms tic Generate Total Ion Chromatogram ms->tic spectra Analyze Mass Spectra tic->spectra quantify Quantify Analyte (SIM) spectra->quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

In many drug development and quality control settings, both HPLC and GC-MS are employed orthogonally to provide a complete and comprehensive characterization of a compound's purity and stability profile. The methods presented here provide a solid foundation for the development of a validated analytical procedure for this compound.

A Comparative Guide to the Biological Activity of Benzofuran and Dibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the biological activities of benzofuran and dibenzofuran derivatives based on available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the potential cross-reactivity and therapeutic applications of these heterocyclic compounds. While specific cross-reactivity studies on 2-Acetyldibenzofuran are not extensively available in the public domain, this guide synthesizes data from related benzofuran and dibenzofuran structures to offer insights into their broader pharmacological profiles.

The benzofuran and dibenzofuran scaffolds are core structures in many biologically active natural products and synthetic compounds, exhibiting a wide range of activities including anti-cancer, anti-inflammatory, anti-oxidative, and antibacterial properties.[1] The biological effects are often influenced by the nature and position of substituents on the core ring system.[1]

Comparative Biological Activity Data

The following tables summarize quantitative data from various biological assays performed on different benzofuran and dibenzofuran derivatives, comparing them with standard reference compounds.

Table 1: Cholinesterase and β-Secretase (BACE1) Inhibitory Activity of 2-Arylbenzofuran Derivatives

CompoundTarget EnzymeIC50 (µmol·L⁻¹)Reference CompoundReference IC50 (µmol·L⁻¹)
Compound 20 (a 2-arylbenzofuran derivative)Acetylcholinesterase (AChE)0.086 ± 0.01Donepezil0.085 ± 0.01
Compound 20 (a 2-arylbenzofuran derivative)β-Secretase (BACE1)0.043 ± 0.01Baicalein0.087 ± 0.03
Compound 8 (a 2-arylbenzofuran derivative)β-Secretase (BACE1)Better than BaicaleinBaicalein0.087 ± 0.03
Compound 19 (a 2-arylbenzofuran derivative)β-Secretase (BACE1)Better than BaicaleinBaicalein0.087 ± 0.03

Data synthesized from studies on 2-arylbenzofuran derivatives as potential agents for Alzheimer's disease.[2][3]

Table 2: Kinase Inhibitory Activity of Dibenzofuran Derivatives

CompoundTarget EnzymeIC50 (nM)
Lead Compound 44 (a dibenzo[b,d]furan derivative)Pim-1 KinasePotent Inhibition
Lead Compound 44 (a dibenzo[b,d]furan derivative)Pim-2 KinasePotent Inhibition
Lead Compound 44 (a dibenzo[b,d]furan derivative)CLK1 KinaseNanomolar Range

Data from a study on dibenzofuran derivatives inspired by Cercosporamide as dual inhibitors of Pim and CLK1 kinases.[4]

Table 3: Acute Oral Toxicity of Benzofuran Derivatives

CompoundAnimal ModelLD50Exposure Duration
2,3-BenzofuranRat> 500 mg/kg/day (1 female died after 4 days)14 days
2,3-BenzofuranRat1,000 mg/kg/day (all died within 3 days)14 days
CarbofuranRat6 - 18 mg/kg bwSingle dose
2-butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuranWistar Rat> 2,000 mg/kg14 days

Toxicity data compiled from various sources.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of protocols for key assays mentioned in the literature.

1. In Vitro BACE1 Inhibitory Activity Assay

A BACE1 activity assay kit is utilized to evaluate the β-secretase inhibitory activity of the test compounds. The assay typically involves the incubation of the BACE1 enzyme with a fluorescently labeled peptide substrate. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the fluorescence signal. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated. The results are often compared to a known BACE1 inhibitor, such as baicalein.

2. In Vitro Cholinesterase (ChEs) Inhibitory Activity Assay

The inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is commonly measured using a spectrophotometric method, such as the Ellman's method. This assay involves the hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified by measuring the absorbance at a specific wavelength. The IC50 values are determined by measuring the reduction in absorbance in the presence of the test compounds.

3. Acute Oral Toxicity Study (OECD 423)

Acute oral toxicity studies are often conducted following the protocols established by the Organization for Economic Cooperation and Development (OECD), such as guideline 423. This involves the administration of the test compound to animals, typically rats, at various dose levels. The animals are then observed for a set period, usually 14 days, for any signs of toxicity, including mortality, clinical signs, and changes in body weight. At the end of the observation period, a gross necropsy is performed, and tissues may be collected for histopathological examination to identify any treatment-related changes in major organs.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a general experimental workflow for screening biological activity.

cluster_pathway Simplified Alzheimer's Disease Amyloid Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage Ab Amyloid-β (Aβ) APP->Ab cleavage Plaques Amyloid Plaques Ab->Plaques BACE1 β-Secretase (BACE1) BACE1->APP gSecretase γ-Secretase gSecretase->APP Benzofurans 2-Arylbenzofuran Derivatives Benzofurans->BACE1 inhibition

Caption: Simplified signaling pathway in Alzheimer's disease showing the role of BACE1 and the inhibitory action of 2-arylbenzofuran derivatives.

cluster_workflow General Workflow for In Vitro Biological Activity Screening start Start: Compound Library (e.g., Benzofuran Derivatives) assay_prep Assay Preparation (Enzyme, Substrate, Buffer) start->assay_prep incubation Incubation (Compound + Assay Mix) assay_prep->incubation detection Signal Detection (e.g., Fluorescence, Absorbance) incubation->detection data_analysis Data Analysis (IC50/EC50 Calculation) detection->data_analysis hit_id Hit Identification data_analysis->hit_id end End: Lead Compound hit_id->end Confirmed Activity

Caption: A generalized experimental workflow for screening the biological activity of chemical compounds in vitro.

References

A Comparative Guide to Analytical Method Validation for 2-Acetyldibenzofuran Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Acetyldibenzofuran, a potential impurity or degradation product in pharmaceutical manufacturing, is critical for ensuring drug safety and efficacy. This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The performance of each method is evaluated based on key validation parameters to aid researchers in selecting the most appropriate technique for their specific needs.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the analysis of this compound using HPLC, GC-MS, and UPLC-MS/MS. The data presented is a representative example based on validated methods for structurally similar aromatic ketones and polycyclic aromatic hydrocarbons.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSUPLC-MS/MS
Linearity Range (µg/mL) 0.5 - 1000.01 - 200.001 - 10
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Equation y = 45123x + 158y = 98765x + 210y = 254321x + 55

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (%)GC-MS (%)UPLC-MS/MS (%)
Low (1 µg/mL) 98.5 ± 1.899.2 ± 2.5101.1 ± 1.5
Medium (20 µg/mL) 100.2 ± 1.2101.5 ± 1.899.8 ± 1.1
High (80 µg/mL) 99.5 ± 1.598.9 ± 2.1100.5 ± 1.3

Table 3: Precision (Relative Standard Deviation - RSD)

Precision TypeHPLC-UV (%RSD)GC-MS (%RSD)UPLC-MS/MS (%RSD)
Repeatability (n=6) < 2.0< 3.0< 1.5
Intermediate Precision (n=6) < 2.5< 3.5< 2.0

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)UPLC-MS/MS (µg/mL)
LOD 0.150.0050.0005
LOQ 0.50.010.001

Experimental Protocols

Detailed methodologies for each of the validated analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

A robust and widely accessible method for routine quantification.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution in the mobile phase.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration within the calibration range and filtered through a 0.45 µm filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

A highly sensitive and specific method, particularly suitable for trace-level analysis and impurity profiling.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C held for 1 minute, then ramped to 280 °C at a rate of 15 °C/min and held for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

    • Selected Ion Monitoring (SIM): For quantification, monitor the molecular ion (m/z 210) and a characteristic fragment ion.

  • Standard and Sample Preparation: Standards and samples are prepared in a suitable solvent like dichloromethane or ethyl acetate.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Offers the highest sensitivity and selectivity, ideal for demanding applications requiring ultra-trace quantification.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): A specific precursor-to-product ion transition for this compound is monitored for quantification.

  • Standard and Sample Preparation: Standards and samples are prepared in the initial mobile phase composition.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of this compound by HPLC-UV, GC-MS, and UPLC-MS/MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve in Mobile Phase Filter Filter (0.45 µm) Prep->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Workflow for the quantification of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve in Organic Solvent Inject Inject into GC Prep->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Workflow for the quantification of this compound by GC-MS.

UPLCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Prep Dissolve in Initial Mobile Phase Inject Inject into UPLC Prep->Inject Separate Sub-2 µm Column Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem MS (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Workflow for the quantification of this compound by UPLC-MS/MS.

Establishing the Potential Mechanism of Action of 2-Acetyldibenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The following sections will compare three distinct mechanisms of action observed in related benzofuran and dibenzofuran derivatives: α-glucosidase inhibition, kinase inhibition, and disruption of microtubule dynamics. This comparative approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential therapeutic applications of 2-Acetyldibenzofuran.

Comparative Analysis of Potential Mechanisms

Based on the activities of related compounds, this compound could potentially exert its biological effects through one or more of the following mechanisms.

Table 1: Comparative Summary of Potential Mechanisms of Action

Mechanism of ActionMolecular Target(s)Primary Cellular EffectTherapeutic Area
α-Glucosidase Inhibition α-GlucosidaseReduction in carbohydrate digestion and glucose absorptionDiabetes
Kinase Inhibition Pim-1/2 and CLK1 KinasesModulation of cell proliferation and survival pathwaysOncology
Tubulin Polymerization Inhibition β-tubulin (Colchicine binding site)Arrest of cell cycle in G2/M phase, induction of apoptosisOncology

In-depth Look at Comparative Mechanisms

α-Glucosidase Inhibition

A series of 2-acylbenzofurans, which are structurally similar to this compound, have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] Inhibition of this enzyme can lead to a reduction in postprandial hyperglycemia, a key therapeutic strategy in managing type 2 diabetes.

A typical protocol to assess α-glucosidase inhibitory activity involves the following steps:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the α-glucosidase solution for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

  • Measurement: The reaction is allowed to proceed for a set time (e.g., 20 minutes) and then stopped by adding a basic solution (e.g., 0.1 M Na₂CO₃). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Acarbose is often used as a positive control.

G cluster_assay In Vitro α-Glucosidase Inhibition Assay Compound This compound Enzyme α-Glucosidase Compound->Enzyme Inhibition Substrate pNPG Product p-Nitrophenol Substrate->Product Enzymatic Reaction Measurement Absorbance at 405 nm Product->Measurement

Workflow for assessing α-glucosidase inhibition.
Kinase Inhibition

Certain dibenzofuran derivatives have been shown to act as dual inhibitors of Pim and CLK1 kinases.[2] These kinases are implicated in cell cycle progression and survival, and their inhibition can lead to anticancer effects. The natural product cercosporamide, a dibenzofuran derivative, has been shown to be a potent ATP-competitive inhibitor of several kinases.[2]

  • Reagents: Recombinant human Pim-1 kinase, a suitable peptide substrate (e.g., PIMtide), and ATP are required.

  • Reaction Setup: The assay is typically performed in a multi-well plate format. The test compound is added to wells containing the Pim-1 kinase in a reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP.

  • Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive labeling (³²P-ATP) followed by autoradiography, or more commonly, using luminescence-based assays where the amount of remaining ATP is measured (e.g., Kinase-Glo® assay). A decrease in signal indicates kinase inhibition.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration. Staurosporine is often used as a general kinase inhibitor control.

G cluster_pathway Pim-1 Kinase Signaling Pathway Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Phosphorylation (Inactivation) BclXL Bcl-xL Bad->BclXL Inhibition Apoptosis Apoptosis BclXL->Apoptosis Inhibition Compound This compound Compound->Pim1 Inhibition

Simplified pathway of Pim-1 kinase-mediated apoptosis regulation.
Tubulin Polymerization Inhibition

A significant number of benzofuran derivatives have been investigated as anticancer agents that target the microtubule network.[3][4] These compounds often bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent self-assembly.

  • Assay Setup: The assay is conducted in a temperature-controlled spectrophotometer. The test compound is added to a solution of tubulin in a polymerization buffer.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which induces tubulin polymerization.

  • Measurement: The extent of polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm.

  • Data Analysis: The IC₅₀ value is determined by comparing the rate and extent of polymerization in the presence of different concentrations of the test compound. Combretastatin A-4 or colchicine are typically used as positive controls.

G cluster_workflow Workflow for Antimicrotubule Agent Evaluation InVitro Tubulin Polymerization Assay CellBased Cell Cycle Analysis (Flow Cytometry) InVitro->CellBased Confirm Cellular Activity CellImaging Immunofluorescence (Microtubule Staining) CellBased->CellImaging Visualize Effects ApoptosisAssay Apoptosis Assay (e.g., Annexin V staining) CellImaging->ApoptosisAssay Assess Downstream Effects InVivo Xenograft Tumor Model ApoptosisAssay->InVivo Evaluate In Vivo Efficacy

A typical workflow for evaluating a potential tubulin polymerization inhibitor.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the known biological activities of structurally related benzofuran and dibenzofuran derivatives provide a strong foundation for future research. The comparative analysis presented in this guide suggests that this compound could potentially function as an α-glucosidase inhibitor, a kinase inhibitor, or a tubulin polymerization inhibitor. The detailed experimental protocols and workflow diagrams offer a practical starting point for researchers to investigate these possibilities. Further studies, including in vitro enzymatic assays, cell-based assays, and in vivo models, are necessary to determine the definitive mechanism of action and therapeutic potential of this compound.

References

Inter-Laboratory Validation of 2-Acetyldibenzofuran Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of 2-Acetyldibenzofuran, a compound of interest in toxicological and pharmaceutical research. The objective of this document is to present a comparative analysis of different analytical techniques, supported by hypothetical, yet realistic, experimental data that researchers, scientists, and drug development professionals can use as a framework for their own validation studies.

The validation of analytical methods is crucial to ensure the reliability, consistency, and accuracy of results, particularly when assays are performed across different laboratories.[1] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2]

Data Presentation: A Comparative Overview

The performance of three common analytical methods for the quantification of this compound was evaluated in a hypothetical inter-laboratory study involving three independent laboratories. The key validation parameters are summarized below.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSUPLC-MS/MS
Linearity (R²)
Laboratory 10.99920.99980.9999
Laboratory 20.99890.99950.9997
Laboratory 30.99950.99970.9998
Range (µg/mL) 0.1 - 1000.01 - 500.001 - 10
Limit of Detection (LOD) (µg/mL) 0.050.0050.0005
Limit of Quantification (LOQ) (µg/mL) 0.10.010.001

Table 2: Accuracy (Recovery %)

Concentration (µg/mL)HPLC-UVGC-MSUPLC-MS/MS
1 98.5 ± 2.199.2 ± 1.599.8 ± 0.8
10 99.1 ± 1.899.5 ± 1.299.7 ± 0.6
50 98.8 ± 2.599.3 ± 1.499.9 ± 0.5

Data presented as Mean ± Standard Deviation from the three participating laboratories.

Table 3: Precision (Relative Standard Deviation %)

ParameterHPLC-UVGC-MSUPLC-MS/MS
Intra-Assay Precision (Repeatability) < 2.5%< 2.0%< 1.5%
Inter-Assay Precision (Intermediate Precision) < 4.0%< 3.5%< 2.0%
Inter-Laboratory Precision (Reproducibility) < 6.0%< 5.0%< 3.0%
Experimental Protocols

Detailed methodologies for the validated analytical techniques are provided below.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile. Working standards were prepared by serial dilution.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A standard GC-MS system.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C held for 1 minute, then ramped to 280°C at a rate of 20°C/min and held for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

  • Standard Preparation: A stock solution (1 mg/mL) in acetone was prepared, followed by serial dilutions to create working standards.

3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Standard Preparation: A stock solution (1 mg/mL) in methanol was prepared, followed by serial dilutions to create working standards.

Mandatory Visualizations

Experimental and Validation Workflow

The following diagram illustrates the general workflow for the inter-laboratory validation of the this compound assays.

cluster_prep Preparation Phase cluster_execution Execution Phase (3 Laboratories) cluster_analysis Data Analysis & Reporting A Method Development & Optimization B Protocol Standardization A->B C Preparation of Validation Samples B->C D Sample Analysis (HPLC, GC, UPLC) C->D E Data Acquisition D->E F Intra-Laboratory Analysis E->F G Inter-Laboratory Comparison F->G H Validation Report Generation G->H

Inter-laboratory validation workflow for this compound assays.
Genotoxicity Testing Strategy

Given the potential application of this compound in toxicological studies, the following diagram outlines a standard two-stage strategy for genotoxicity testing, as recommended by regulatory bodies.[3][4]

cluster_stage1 Stage 1: In Vitro Testing cluster_stage2 Stage 2: In Vivo Testing (If Stage 1 is Positive) A Bacterial Reverse Mutation Test (Ames Test) C Evaluation of Genotoxic Potential A->C B In Vitro Micronucleus Test B->C D In Vivo Micronucleus Test (Rodent Hematopoietic Cells) C->D Positive Result E Comet Assay or other DNA damage assay in a second tissue C->E Positive Result F Overall Genotoxicity Assessment D->F E->F

A standard two-stage genotoxicity testing strategy.
Signaling Pathway for DNA Damage Response

The γH2AX assay is a sensitive method for detecting DNA double-strand breaks, a form of genotoxicity.[5] The following diagram illustrates the simplified signaling pathway leading to the phosphorylation of H2AX.

A DNA Double-Strand Break (Caused by Genotoxic Agent) B ATM/ATR Kinase Activation A->B D Phosphorylated H2AX (γH2AX) B->D C Histone H2AX C->D Phosphorylation E Recruitment of DNA Repair Proteins D->E

Simplified signaling pathway of γH2AX formation.

References

Assessing the Selectivity of 2-Acetyldibenzofuran Analogs Against Off-Target Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific kinase inhibitors is a cornerstone of modern drug discovery, yet achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome. Off-target kinase inhibition can lead to unforeseen side effects and toxicities, underscoring the critical need for comprehensive selectivity profiling. This guide provides a comparative assessment of a hypothetical 2-Acetyldibenzofuran analog, a member of the promising dibenzofuran class of kinase inhibitors, against a panel of off-target kinases. The data presented herein is illustrative, based on typical results for this class of compounds, and serves as a framework for evaluating kinase inhibitor selectivity.

Comparative Selectivity Profile

The inhibitory activity of our lead compound, a this compound analog, was assessed against its intended primary target and a panel of 20 off-target kinases. The results, presented as IC50 values, are summarized in the table below. A lower IC50 value indicates higher potency.

Kinase TargetIC50 (nM)Kinase FamilyNotes
Primary Target: PIM1 15 Serine/Threonine Kinase High Potency
ABL1> 10,000Tyrosine KinaseLow off-target activity
AKT11,250Serine/Threonine KinaseModerate off-target activity
AURKA8,500Serine/Threonine KinaseLow off-target activity
CDK2> 10,000Serine/Threonine KinaseLow off-target activity
CLK1 85 Serine/Threonine Kinase Significant off-target activity
EGFR> 10,000Tyrosine KinaseLow off-target activity
FLT35,300Tyrosine KinaseLow off-target activity
GSK3B2,100Serine/Threonine KinaseModerate off-target activity
JAK2> 10,000Tyrosine KinaseLow off-target activity
JNK17,800Serine/Threonine KinaseLow off-target activity
MEK1> 10,000Serine/Threonine KinaseLow off-target activity
MET> 10,000Tyrosine KinaseLow off-target activity
p38α (MAPK14)4,500Serine/Threonine KinaseModerate off-target activity
PAK1> 10,000Serine/Threonine KinaseLow off-target activity
PDK19,200Serine/Threonine KinaseLow off-target activity
PIM2 45 Serine/Threonine Kinase Significant off-target activity
PIM3 70 Serine/Threonine Kinase Significant off-target activity
SRC> 10,000Tyrosine KinaseLow off-target activity
VEGFR26,700Tyrosine KinaseLow off-target activity
WEE1> 10,000Serine/Threonine KinaseLow off-target activity

Experimental Protocols

The determination of kinase inhibition is crucial for understanding the potency and selectivity of a compound. Below is a detailed methodology for a representative in vitro kinase inhibition assay.

In Vitro Radiometric Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of an inhibitor against a target kinase by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • This compound analog (or other test inhibitor)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • 10% Phosphoric acid

  • Phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the this compound analog is prepared in the kinase reaction buffer. A DMSO control is also included.

  • Kinase Reaction Setup: In a 96-well plate, the kinase, its specific substrate, and the diluted inhibitor are combined.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mix of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of 10% phosphoric acid.

  • Substrate Capture: The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Signal Detection: Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a microplate scintillation counter.

  • Data Analysis: The radioactivity counts are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[1]

Visualizing Experimental and Logical Relationships

To further clarify the concepts and processes involved in assessing kinase inhibitor selectivity, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Serial Dilution of This compound Analog ReactionMix Combine Kinase, Substrate, & Inhibitor in 96-well Plate Compound->ReactionMix Kinase Kinase & Substrate Preparation Kinase->ReactionMix ATP [γ-³²P]ATP Mix Preparation Initiate Initiate Reaction with [γ-³²P]ATP Mix ATP->Initiate ReactionMix->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Stop Reaction with Phosphoric Acid Incubate->Terminate Filter Transfer to Filter Plate & Wash Terminate->Filter Count Scintillation Counting Filter->Count IC50 Calculate IC50 Count->IC50

Figure 1. Experimental workflow for an in vitro radiometric kinase inhibition assay.

G cluster_pathway Signaling Pathway cluster_offtarget Off-Target Effects Upstream Upstream Signal PIM1 PIM1 Kinase (Primary Target) Upstream->PIM1 CLK1 CLK1 Kinase (Off-Target) Upstream->CLK1 PIM2 PIM2 Kinase (Off-Target) Upstream->PIM2 Downstream1 Downstream Effector 1 (Cell Survival, Proliferation) PIM1->Downstream1 Downstream2 Downstream Effector 2 (Alternative Splicing) CLK1->Downstream2 Downstream3 Downstream Effector 3 (Apoptosis Regulation) PIM2->Downstream3 Inhibitor This compound Analog Inhibitor->PIM1 High Affinity Inhibition Inhibitor->CLK1 Moderate Affinity Inhibition Inhibitor->PIM2 Moderate Affinity Inhibition

Figure 2. Simplified signaling pathway illustrating on- and off-target kinase inhibition.

Discussion and Interpretation

The illustrative data for the this compound analog demonstrates high potency against its primary target, PIM1 kinase. However, the selectivity profile reveals significant inhibitory activity against other members of the PIM kinase family (PIM2 and PIM3) and another serine/threonine kinase, CLK1. This is not unexpected, as compounds often exhibit activity against closely related kinases. The moderate activity against AKT1, GSK3B, and p38α suggests a broader inhibitory profile that warrants further investigation. The lack of activity against the tested tyrosine kinases indicates a degree of selectivity for the serine/threonine kinome.

Understanding the selectivity profile is crucial for predicting potential therapeutic applications and identifying possible off-target liabilities. For instance, the dual inhibition of PIM and CLK kinases by dibenzofuran derivatives has been noted in the literature.[2] While this could be beneficial in certain therapeutic contexts, it could also lead to unintended consequences.

It is important to note that in vitro kinase assays, while essential, do not fully replicate the complex cellular environment.[3] Factors such as cellular ATP concentrations, which are significantly higher than those typically used in biochemical assays, can influence a compound's apparent potency and selectivity.[3] Therefore, it is recommended to follow up in vitro profiling with cell-based target engagement assays, such as NanoBRET, to confirm inhibitor selectivity in a more physiologically relevant setting.[3]

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment for Handling 2-Acetyldibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides essential safety and logistical information for the handling and disposal of 2-Acetyldibenzofuran. All personnel must adhere to these protocols to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

The potential hazards associated with this compound, based on analogous compounds, may include toxicity if swallowed or inhaled, and potential for skin and eye irritation. Therefore, a comprehensive PPE strategy is crucial.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Use
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.
Eyes Safety goggles or a face shieldGoggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.[1][2][3][4]
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat provides a primary barrier. For larger quantities or splash risks, a chemical-resistant apron is advised.[1]
Respiratory Use in a well-ventilated area or with a fume hoodEngineering controls are the primary line of defense. For situations where ventilation is inadequate, a respirator may be necessary.
Feet Closed-toe shoesShoes should be made of a non-porous material to protect against spills.

Operational Plan: Handling this compound

Adherence to a strict operational workflow is paramount when handling this compound to minimize exposure and contamination risk.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review Safety Data Sheets (SDS) for analogous compounds prep2 Ensure fume hood is operational prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh this compound in fume hood prep3->handle1 Proceed to handling handle2 Prepare solution or reaction mixture handle1->handle2 handle3 Conduct experiment within the fume hood handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Experiment complete clean2 Dispose of waste in designated hazardous waste containers clean1->clean2 clean3 Remove and dispose of PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ContainerProcedure
Solid this compound Labeled hazardous waste containerCollect all solid waste in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, weighing boats) Labeled hazardous waste containerDispose of all single-use contaminated items in the designated solid waste container.
Contaminated Solvents Labeled hazardous waste solvent containerSegregate halogenated and non-halogenated solvent waste as per your institution's guidelines.
Contaminated PPE (gloves, etc.) Labeled hazardous waste containerDispose of all used PPE in the designated solid waste container.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: Emergency Response Protocols

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyldibenzofuran
Reactant of Route 2
Reactant of Route 2
2-Acetyldibenzofuran

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.